ML207
Description
Properties
CAS No. |
1439374-67-0 |
|---|---|
Molecular Formula |
C26H28N2O3S |
Molecular Weight |
448.581 |
IUPAC Name |
4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29) |
InChI Key |
CYNJOLQNKYVWTO-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C=CS2)N1CC3=CC=CC=C3)NCCC4=CC=C(OCC)C(OCC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML207; ML-207; ML 207; LLI01-022 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Void: Investigating the G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Modulator ML207 in Drosophila melanogaster
A comprehensive review of existing literature reveals a significant gap in the pharmacological characterization of the GIRK channel activator, ML207, within the model organism Drosophila melanogaster. Despite the fruit fly's powerful genetic toolkit for neurobiological research, studies detailing the mechanism of action, physiological effects, and experimental protocols for this compound in this system are not publicly available. This guide, therefore, pivots to provide a foundational understanding of potassium channel research in Drosophila and presents a hypothetical framework for the characterization of a novel compound like this compound, aimed at researchers, scientists, and drug development professionals.
While direct data on this compound in Drosophila is absent, the study of potassium channels, in general, is a well-established field in fruit fly neurobiology. Research has predominantly leveraged genetic approaches to elucidate the function of various potassium channel subunits. These studies have been instrumental in understanding processes like neural plasticity and habituation. The powerful genetic tools available in Drosophila allow for precise manipulation of gene expression, including deletion and tissue-specific expression or knockdown of potassium channel genes, to observe the resulting physiological and behavioral phenotypes.
Hypothetical Framework for Characterizing a Novel GIRK Modulator in Drosophila
In the absence of specific data for this compound, a logical first step for its characterization in Drosophila would be to investigate its effects on the fly's own inwardly rectifying potassium (Kir) channels, some of which are homologs of mammalian GIRK channels. The following experimental workflow outlines a potential approach.
Detailed Experimental Protocols
Should a researcher embark on characterizing this compound or a similar compound in Drosophila, a combination of electrophysiological and behavioral assays would be necessary. Methodologies for such experiments are well-documented in the context of genetic studies and can be adapted for pharmacological investigations.
Electrophysiological Recordings from the Drosophila Neuromuscular Junction (NMJ)
The larval neuromuscular junction is a widely used preparation for studying synaptic transmission due to its accessibility and the large size of the muscle cells.
-
Preparation: A third instar larva is dissected in a physiological saline solution to expose the body wall muscles and the attached central nervous system.
-
Stimulation: The motor nerve innervating the muscle of interest is severed and drawn into a suction electrode for stimulation.
-
Recording: A sharp glass microelectrode filled with a potassium chloride solution is inserted into a muscle fiber to record synaptic potentials.
-
Pharmacological Application: The compound of interest (e.g., this compound) would be bath-applied at varying concentrations to determine its effect on excitatory junctional potentials (EJPs), miniature EJPs (mEJPs), and the resting membrane potential. An activation of inwardly rectifying potassium channels would be expected to hyperpolarize the muscle membrane and potentially reduce EJP amplitude.
In Vivo Electrophysiology in the Adult Drosophila Brain
Recording directly from neurons in the adult fly brain allows for the investigation of the compound's effect on central synapses.
-
Preparation: An adult fly is immobilized, and a small window is cut into the head cuticle to expose the brain.
-
Recording: Patch-clamp recordings can be made from specific neurons, such as those in the olfactory pathway, to measure synaptic currents and potentials.
-
Compound Delivery: The compound can be delivered locally via a puffer pipette or through systemic feeding.
-
Analysis: Changes in neuronal firing rates, synaptic plasticity, and responses to stimuli would be quantified before and after compound application.
Behavioral Assays
Behavioral experiments are crucial for understanding the organism-level effects of a GIRK modulator.
-
Locomotor Activity: Flies are placed in individual tubes within an activity monitoring system. Their movement is tracked over time to assess changes in locomotion, sedation, or hyperactivity following administration of the compound (e.g., mixed with food).
-
Ethanol Sensitivity/Sedation Assay: Given the known role of GIRK channels in alcohol's effects in mammals, a similar assay in flies could be informative. Flies are exposed to ethanol vapor, and the time taken for them to become sedated is measured. A GIRK activator might alter this sensitivity.
Quantitative Data Presentation
As no quantitative data for this compound in Drosophila exists, the following tables are presented as templates for how such data would be structured.
Table 1: Electrophysiological Effects of a Hypothetical GIRK Activator on Larval NMJ Properties
| Concentration | Resting Membrane Potential (mV) | EJP Amplitude (mV) | mEJP Frequency (Hz) |
| Vehicle Control | -65.2 ± 2.1 | 25.4 ± 3.5 | 1.8 ± 0.4 |
| 1 µM | -68.1 ± 2.5 | 22.1 ± 3.2 | 1.7 ± 0.5 |
| 10 µM | -75.4 ± 3.0 | 18.5 ± 2.8 | 1.6 ± 0.4 |
| 100 µM | -82.3 ± 3.3 | 12.7 ± 2.5 | 1.5 ± 0.5 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are represented as mean ± SEM. |
Table 2: Behavioral Effects of a Hypothetical GIRK Activator on Adult Fly Locomotion
| Treatment Group | Total Activity (beam crosses/hour) | Waking Activity (beam crosses/minute) | Sleep Bout Duration (minutes) |
| Vehicle Control | 150 ± 25 | 5.2 ± 1.1 | 45 ± 8 |
| 10 µM Compound | 120 ± 22 | 4.1 ± 0.9 | 55 ± 10 |
| 100 µM Compound | 75 ± 15 | 2.5 ± 0.7 | 80 ± 12 |
| 1 mM Compound | 40 ± 10 | 1.1 ± 0.5 | 120 ± 15** |
| p < 0.05, *p < 0.01 compared to vehicle control. Data are represented as mean ± SEM. |
What is the molecular target of ML207?
An In-depth Technical Guide to the Molecular Target of ML207
For Researchers, Scientists, and Drug Development Professionals
Abstract
Identification of the Molecular Target: TRPC4 and TRPC5 Channels
This compound is a small molecule that has been identified as a potent and selective activator of TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca²⁺ and Na⁺. These channels are members of the larger Transient Receptor Potential (TRP) family of ion channels and are involved in a variety of physiological processes. While initial reports suggested a role for this compound as a lipid storage inhibitor in Drosophila melanogaster, its primary and well-characterized molecular targets in mammalian systems are the TRPC4 and TRPC5 channels.
The identification of this compound as a TRPC4/C5 activator stemmed from a high-throughput screening campaign. A related compound, ML204, was concurrently identified as a potent and selective inhibitor of TRPC4 and TRPC5 channels, possessing an IC₅₀ of approximately 1 μM in fluorescent intracellular Ca²⁺ assays and around 3 μM in whole-cell voltage-clamp experiments[1]. ML204 demonstrates selectivity for TRPC4 over other TRP channels, such as TRPC6, TRPV1, TRPV3, TRPA1, and TRPM8, as well as other non-TRP ion channels[1][2].
Quantitative Data for this compound Activity
The potency and selectivity of this compound as an activator of TRPC4 and TRPC5 have been quantified through various cellular assays. The key quantitative metrics are summarized in the table below.
| Parameter | TRPC4 | TRPC5 | Assay Type | Reference |
| EC₅₀ | ~1.3 µM | ~1.3 µM | Calcium Influx Assay | Probe Report |
| Selectivity | Selective activator of TRPC4 and TRPC5 | Not applicable | Counter-screens | Probe Report |
Signaling Pathway of TRPC4/C5 Activation
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through the Gαq and Gαi/o pathways. The activation of these channels is a complex process involving multiple signaling molecules.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
-
Ligand Binding: An agonist binds to a Gq or Gi/o-coupled GPCR.
-
G-Protein Activation: The GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to its dissociation from the βγ-subunits.
-
Downstream Effectors:
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
-
Gαi/o Pathway: The activated Gαi/o subunit can directly interact with and activate TRPC4/C5 channels[3][4].
-
-
Channel Gating: The combination of these signaling events leads to the opening of the TRPC4/C5 channel pore, allowing for the influx of cations such as Ca²⁺ and Na⁺.
Experimental Protocols
The characterization of this compound as a TRPC4/C5 activator relies on two key experimental techniques: calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay for TRPC4 Activation
This assay measures changes in intracellular calcium concentration in response to channel activation.
Objective: To determine the potency (EC₅₀) of this compound in activating TRPC4 channels.
Materials:
-
HEK293 cells stably expressing human TRPC4.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Plating: Seed HEK293-TRPC4 cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 45-60 minutes at 37°C.
-
Washing: Wash the cells gently with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the compound dilutions to the respective wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm over time. Record a baseline fluorescence before adding the compound and monitor the change in fluorescence after compound addition.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to get ΔF/F₀. Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPC4/C5 channels in the cell membrane.
Objective: To confirm the activation of TRPC4/C5 channels by this compound and characterize the resulting currents.
Materials:
-
HEK293 cells expressing TRPC4 or TRPC5.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling pipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2).
-
This compound solution.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic observation, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Recording: Apply voltage ramps or steps to elicit currents. Record baseline currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing this compound at the desired concentration.
-
Data Acquisition: Record the changes in current in response to this compound application.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current induced by this compound.
Experimental and Logical Workflows
The identification and characterization of this compound as a TRPC4/C5 activator followed a logical progression of experiments.
Target Identification and Validation Workflow
Conclusion
This compound is a valuable chemical probe for studying the function of TRPC4 and TRPC5 ion channels. Its primary molecular target has been unequivocally identified as these two channels, on which it acts as a potent and selective activator. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to utilize this compound effectively in their investigations into the physiological and pathological roles of TRPC4 and TRPC5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The specific activation of TRPC4 by Gi protein subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: ML207 as a Chemical Probe for Lipid Metabolism
Introduction
ML207 is a small molecule inhibitor identified for its role in lipid metabolism. Specifically, it has been characterized as an inhibitor of lipid storage in the fruit fly, Drosophila melanogaster. This guide aims to provide a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental context in which it has been described. This document is intended for researchers, scientists, and drug development professionals working in the field of lipid metabolism and chemical biology.
Chemical Properties of this compound
This compound is a defined chemical entity with the following properties:
| Property | Value |
| CAS Number | 1439374-67-0 |
| Molecular Formula | C₂₆H₂₈N₂O₃S |
| Molecular Weight | 448.58 g/mol |
| Alias | LLI01-022 |
Biological Activity of this compound
This compound has been identified as a chemical probe that inhibits lipid storage in Drosophila melanogaster. While the primary scientific literature detailing its discovery and mechanism of action is not widely available in the public domain, its function as a lipid storage inhibitor is noted by several chemical suppliers. The precise molecular target and the broader effects on lipid metabolic pathways have not been publicly characterized in detail.
Due to the limited publicly available information, a detailed summary of quantitative data such as IC₅₀ or EC₅₀ values, and its effects on specific lipid species, cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in published literature. However, based on its described activity in Drosophila, general methodologies for assessing lipid storage inhibition in this model organism can be outlined.
General Workflow for Assessing Lipid Storage Inhibition in Drosophila
The following diagram outlines a general experimental workflow that could be employed to characterize the effects of a lipid storage inhibitor like this compound in Drosophila.
The Discovery and Characterization of ML297: A Potent and Selective GIRK Channel Activator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols for ML297 (also known as VU0456810), the first potent and selective small-molecule activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This document details the quantitative data, experimental methodologies, and key visualizations to facilitate a deeper understanding of this important chemical probe.
Introduction
G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a family of ion channels, are pivotal in regulating neuronal excitability and heart rate.[1][2] Their dysfunction has been implicated in a variety of pathological conditions, including epilepsy, anxiety, and cardiac arrhythmias. The development of selective pharmacological tools to modulate GIRK channel activity has been a significant challenge. ML297 emerged from a high-throughput screening campaign as the first potent and selective activator of GIRK channels, with a preference for heterotetramers containing the GIRK1 subunit.[1][2] Its favorable physicochemical and pharmacokinetic properties make it an invaluable tool for probing the physiological and pathological roles of GIRK1-containing channels in both in vitro and in vivo settings.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for ML297, detailing its potency, selectivity, and physicochemical properties.
Table 1: Potency of ML297 on GIRK Channel Subtypes
| GIRK Channel Subtype | EC50 (nM) | Assay Type |
| GIRK1/2 | 160 | Thallium Flux Assay |
| GIRK1/4 | 887 | Thallium Flux Assay |
| GIRK1/3 | 914 | Thallium Flux Assay |
Data sourced from MedchemExpress and R&D Systems product pages.
Table 2: Selectivity Profile of ML297
| Channel/Receptor Target | Activity |
| GIRK2 | No effect |
| GIRK2/3 | No effect |
| Kir2.1 | No effect |
| Kv7.4 | No effect |
| Panel of other ion channels, receptors, and transporters | Minimal effect |
Data sourced from R&D Systems product page.
Table 3: Physicochemical Properties of ML297
| Property | Value |
| Molecular Weight | 328.32 g/mol |
| Formula | C₁₇H₁₄F₂N₄O |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |
| CAS Number | 1443246-62-5 |
Data sourced from R&D Systems product page.
Signaling Pathway and Mechanism of Action
ML297 acts as a direct activator of GIRK channels, with a preference for those containing the GIRK1 subunit. In their native environment, GIRK channels are activated by the Gβγ subunits of G-proteins following the activation of G-protein-coupled receptors (GPCRs). ML297's mechanism of action bypasses the need for GPCR activation and directly gates the channel, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability, which is the basis for its observed antiepileptic and anxiolytic effects.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the characterization of ML297.
Thallium Flux Assay for GIRK Channel Activation
This assay is a high-throughput method to measure the activity of potassium channels. It relies on the fact that thallium ions (Tl⁺) can pass through K⁺ channels and that a Tl⁺-sensitive fluorescent dye can report this influx.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.3.
-
Stimulant Buffer: Assay Buffer containing a high concentration of Tl₂SO₄.
-
FluxOR™ Thallium Detection Kit (or equivalent).
-
ML297 stock solution in DMSO.
Procedure:
-
Cell Plating: Plate the HEK-293 cells in 384-well, black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the fluorescent dye loading buffer to each well. Incubate the plate at room temperature in the dark for 1 hour.
-
Compound Addition: Prepare serial dilutions of ML297 in Assay Buffer. Add the compound solutions to the wells.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Simultaneously add the Stimulant Buffer to all wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and thus to the activity of the GIRK channels. Calculate the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Electrophysiology
This technique directly measures the ion flow through the channels in the membrane of a single cell.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits.
-
Extracellular Solution: 20 mM KCl, 140 mM NaCl, 0.5 mM CaCl₂, 2 mM MgCl₂, and 10 mM HEPES (pH 7.4).
-
Intracellular Solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, and 2 mM MgCl₂ (pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of ML297.
-
Data Recording: Record the resulting current. Inward currents represent the flow of K⁺ ions into the cell (due to the high extracellular K⁺ concentration).
-
Data Analysis: Measure the amplitude of the ML297-induced current. A current-voltage (I-V) relationship can be determined by applying a series of voltage steps.
In Vivo Antiepileptic Activity Assessment
This protocol assesses the ability of ML297 to prevent seizures in a mouse model.
Materials:
-
Male C57BL/6 mice.
-
ML297.
-
Vehicle (e.g., 20% Captisol).
-
Pentylenetetrazole (PTZ), a convulsant agent.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Compound Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Seizure Induction: After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of seizures (e.g., clonic convulsions) and mortality.
-
Data Analysis: Compare the latency to seizure onset and the survival rate between the ML297-treated group and the vehicle-treated group. Statistical significance can be determined using appropriate tests (e.g., log-rank test for survival).
Conclusion
ML297 represents a landmark achievement in the development of pharmacological tools for studying GIRK channels. As the first potent and selective small-molecule activator, it has opened new avenues for investigating the roles of GIRK1-containing channels in health and disease. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for utilizing ML297 in their own studies and for furthering our understanding of GIRK channel biology.
References
An In-depth Technical Guide to ML207: A Case of Mistaken Identity and the Potent GIRK Channel Activator ML297
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical properties and biological activity of the compound referenced as ML207. Initial investigation reveals a likely case of mistaken identity, with the query pointing towards the well-characterized and potent G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML297 . This guide will provide comprehensive information on both compounds, with a primary focus on the scientifically significant ML297.
This compound: Chemical Identity
This compound is cataloged as a lipid storage inhibitor in Drosophila melanogaster. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1439374-67-0 | [1][2] |
| Molecular Formula | C₂₆H₂₈N₂O₃S | [1][2] |
| Molecular Weight | 448.58 g/mol | [1][2] |
| IUPAC Name | 4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | [1] |
| Synonyms | ML-207, LLI01-022 | [1] |
| InChI Key | CYNJOLQNKYVWTO-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1=CC2=C(C=CS2)N1CC3=CC=CC=C3)NCCC4=CC=C(OCC)C(OCC)=C4 | [1] |
ML297: A Potent and Selective GIRK Channel Activator
Research indicates that the intended compound of interest for researchers in the field of ion channels and signal transduction is likely ML297 (VU0456810) . ML297 is the first potent and selective small molecule activator of GIRK channels, making it a valuable tool for studying their physiological and pathological roles.[3][4]
Chemical and Physical Properties of ML297
| Property | Value | Reference |
| CAS Number | 1443246-62-5 | [5] |
| Molecular Formula | C₁₇H₁₄F₂N₄O | [5] |
| Molecular Weight | 328.32 g/mol | [5][6] |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)urea | |
| Synonyms | VU0456810, CID 56642816 | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[5] In PBS, solubility is 17.5 µM.[4] |
Biological Activity and Selectivity
ML297 is a potent activator of GIRK channels containing the GIRK1 subunit. It exhibits a preference for the heterotetrameric GIRK1/2 channels, which are the most common and widely expressed GIRK channels in the brain.[3][7]
| Channel Subtype | EC₅₀ (nM) | Efficacy (%) | Reference |
| GIRK1/2 | 160 | 122 | [2][4] |
| GIRK1/4 | 887 | - | [5][8] |
| GIRK1/3 | 914 | - | [5] |
| GIRK2/3 | Inactive | - | [4] |
| GIRK2 | Inactive | - | [3] |
| Kir2.1 | Inactive | - | [5] |
| Kv7.4 | Inactive | - | [5] |
| hERG | Inactive | - | [4] |
ML297's mechanism of action is direct activation of the GIRK channel, independent of G-protein signaling.[3] This makes it a powerful tool to isolate and study the function of GIRK channels specifically.
Signaling Pathway of GIRK Channels
GIRK channels are key effectors of G-protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins. Activation of these GPCRs by neurotransmitters leads to the dissociation of the Gα and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K⁺ ions. This results in hyperpolarization of the cell membrane, leading to an inhibitory postsynaptic potential and a decrease in neuronal excitability.[9][10] ML297 bypasses the GPCR and G-protein activation steps, directly activating the channel.
Experimental Protocols
The characterization of ML297 as a GIRK channel activator involved two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This assay is a high-throughput method to screen for modulators of potassium channels. It utilizes the fact that thallium ions (Tl⁺) can pass through open K⁺ channels and can be detected by a fluorescent dye.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) are cultured in 384-well plates.
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Compound Addition: ML297 or other test compounds are added to the wells.
-
Thallium Stimulation: A solution containing Tl⁺ is added to the wells.
-
Fluorescence Measurement: The influx of Tl⁺ through open GIRK channels leads to an increase in fluorescence, which is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to channel activity.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML 297 | Inward Rectifier Potassium Channel Activators: R&D Systems [rndsystems.com]
- 6. ML297 (VU0456810), GIRK activator (CAS 1443246-62-5) | Abcam [abcam.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
Phenotypic Effects of ML207 in Drosophila Larvae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known functions of the Transient Receptor Potential Mucolipin (TRPML) channel in Drosophila melanogaster and explores the hypothesized phenotypic effects of its synthetic agonist, ML207, in larvae. While direct experimental evidence of this compound's effects in Drosophila larvae is not yet published, this document extrapolates potential outcomes based on the established role of TRPML in autophagy and nutrient sensing, and the mechanism of action of this compound on mammalian TRPML channels. Detailed hypothetical experimental protocols, data presentation tables, and signaling pathway diagrams are provided to guide future research in this area.
Introduction
The Transient Receptor Potential Mucolipin (TRPML) family of ion channels plays a crucial role in the function of the endosomal-lysosomal system. In humans, loss-of-function mutations in TRPML1 lead to the lysosomal storage disorder Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration. Drosophila melanogaster possesses a single ortholog of the human TRPML genes, making it a powerful model organism to study TRPML function and dysfunction.
This compound is a synthetic small-molecule agonist of the mammalian TRPML1 channel.[1] It holds therapeutic potential for diseases associated with lysosomal dysfunction by promoting the release of ions, primarily Ca2+, from lysosomes.[2] This guide outlines the anticipated phenotypic consequences of chemically activating the Drosophila TRPML channel in larvae using this compound, based on the known loss-of-function phenotypes of the trpml gene.
The TRPML Signaling Pathway in Drosophila
The Drosophila TRPML channel is a key regulator of autophagy and nutrient sensing through its involvement with the Target of Rapamycin Complex 1 (TORC1) signaling pathway.[3][4] TRPML is localized to the membranes of late endosomes and lysosomes and is essential for the fusion of amphisomes with lysosomes.[3][4] This fusion is a critical step in autophagy for the degradation and recycling of cellular components.
The activity of TRPML facilitates the release of Ca2+ from the lysosome, which is required for the fusion process. The subsequent breakdown of macromolecules within the autolysosome releases amino acids into the cytoplasm, which in turn activate the TORC1 pathway.[3][4] Activated TORC1 promotes cell growth and inhibits the initiation of autophagy, creating a negative feedback loop.[5]
Loss-of-function mutations in the Drosophila trpml gene result in impaired autophagy, leading to the accumulation of large, unfused vesicles and reduced viability, particularly during the pupal stage when autophagy is critical for providing nutrients.[3][4] These mutants also exhibit decreased TORC1 signaling.[3][4][6][7]
Below is a diagram illustrating the TRPML-TORC1 signaling pathway.
Hypothesized Phenotypic Effects of this compound in Drosophila Larvae
Based on the known function of TRPML, the administration of the agonist this compound to Drosophila larvae is hypothesized to have the following effects, which would be generally opposite to the trpml loss-of-function phenotype:
-
Enhanced Autophagic Flux: Activation of TRPML by this compound is expected to increase the rate of amphisome-lysosome fusion, leading to enhanced degradation and recycling of cellular components.
-
Increased TORC1 Signaling: The resulting increase in intracellular amino acid levels would likely lead to hyperactivation of the TORC1 pathway, promoting larval growth.
-
Altered Locomotor Behavior: Given the role of autophagy in neuronal health, chronic activation of TRPML could potentially impact locomotor behavior.
-
Modified Development Timing: As TORC1 activity is linked to developmental timing, this compound treatment may alter the duration of the larval stages and the timing of pupation.[7]
Proposed Experimental Protocols
The following are detailed, hypothetical protocols to investigate the phenotypic effects of this compound in Drosophila larvae.
Larval Feeding Assay with this compound
Objective: To administer this compound to larvae and assess its effects on development and survival.
Methodology:
-
Prepare standard Drosophila food.
-
While the food is cooling, add this compound (dissolved in a suitable solvent, e.g., DMSO) to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Prepare a control group with the solvent alone.
-
Dispense the food into vials.
-
Collect synchronized first-instar larvae and place 50 larvae into each vial.
-
Incubate at 25°C.
-
Monitor the vials daily to record the number of larvae that reach each developmental stage (second instar, third instar, pupa, adult).
-
Calculate the percentage of survival to adulthood for each concentration.
Larval Locomotor Assay
Objective: To quantify the effect of this compound on larval crawling behavior.
Methodology:
-
Rear third-instar larvae on food containing this compound or a vehicle control as described in 4.1.
-
Prepare a 1% agarose gel in a petri dish to serve as the crawling surface.
-
Gently remove a single larva from its food vial with a soft brush and place it on the center of the agarose plate.
-
Allow the larva to acclimate for 30 seconds.
-
Record the larva's movement for 60 seconds using a camera mounted above the plate.
-
Analyze the recorded video using tracking software (e.g., ImageJ with appropriate plugins) to determine:
-
Crawling speed (mm/s)
-
Turning frequency (number of turns per minute)
-
Path straightness
-
-
Repeat for at least 20 larvae per condition.
Lysosomal Staining and Imaging
Objective: To visualize the effect of this compound on lysosomal morphology and number.
Methodology:
-
Dissect the fat bodies from third-instar larvae raised on this compound-containing or control food.
-
Incubate the dissected fat bodies in a solution containing LysoTracker Red DND-99 (a fluorescent dye that accumulates in acidic organelles) for 15 minutes.
-
Wash the fat bodies in PBS.
-
Mount the tissues on a microscope slide.
-
Image the samples using a confocal microscope.
-
Quantify the number and size of LysoTracker-positive puncta per cell using image analysis software.
Below is a diagram of the proposed experimental workflow.
Hypothetical Data Presentation
The following tables are mock-ups of how quantitative data from the proposed experiments could be presented.
Table 1: Effect of this compound on Larval Survival and Development Time
| This compound Concentration | Survival to Adulthood (%) | Average Time to Pupation (days) |
| Vehicle Control | 92 ± 4 | 5.1 ± 0.3 |
| 1 µM | 90 ± 5 | 5.0 ± 0.2 |
| 10 µM | 88 ± 6 | 4.8 ± 0.4 |
| 50 µM | 75 ± 8 | 4.5 ± 0.3 |
| 100 µM | 60 ± 10 | 4.2 ± 0.5 |
Table 2: Effect of this compound on Larval Locomotor Behavior
| This compound Concentration | Average Crawling Speed (mm/s) | Average Turning Frequency (turns/min) |
| Vehicle Control | 1.2 ± 0.2 | 3.5 ± 0.8 |
| 50 µM | 1.5 ± 0.3 | 2.8 ± 0.6 |
Table 3: Quantification of Lysosomal Puncta in Larval Fat Bodies
| This compound Concentration | Average Number of Puncta per Cell | Average Puncta Size (µm²) |
| Vehicle Control | 45 ± 8 | 0.8 ± 0.2 |
| 50 µM | 35 ± 6 | 0.6 ± 0.1 |
Conclusion and Future Directions
While the direct effects of this compound on Drosophila larvae remain to be experimentally determined, the known function of its target, the TRPML channel, allows for the formulation of clear hypotheses. The proposed experiments in this guide provide a framework for investigating how the chemical activation of TRPML impacts autophagy, development, and behavior in this model organism. Future studies could also explore the effects of this compound in Drosophila models of neurodegenerative diseases, where lysosomal dysfunction is a common pathological feature. Such research would not only elucidate the in vivo consequences of TRPML activation but also contribute to the evaluation of TRPML agonists as a potential therapeutic strategy.
References
- 1. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 3. Drosophila TRPML is Required For TORC1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila TRPML is required for TORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. utflylab.com [utflylab.com]
ML207 and its role in fat body lipid storage
An In-depth Technical Guide on ML207 and its Role in Fat Body Lipid Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, specific, and cell-permeable synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1 is a crucial lysosomal cation channel, primarily conducting Ca²⁺, that governs a multitude of cellular processes including lysosomal trafficking, autophagy, and the regulation of cellular homeostasis. Dysregulation of TRPML1 is implicated in lysosomal storage diseases (LSDs) characterized by the abnormal accumulation of lipids. This guide elucidates the mechanism of action of this compound, its profound impact on lysosomal function, and its consequential role in modulating lipid storage within the fat body, the primary metabolic organ in insects like Drosophila melanogaster, which is functionally analogous to the vertebrate liver and adipose tissue. We will detail the signaling pathways influenced by this compound, present quantitative data from key studies, and provide an overview of relevant experimental protocols.
Introduction to this compound and TRPML1
This compound, also referred to as ML-SA1, was identified through high-throughput screening as a specific agonist for TRPML channels, with a particular potency for TRPML1.[1] Unlike endogenous activators such as phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), this compound provides a reliable chemical tool to probe and modulate TRPML1 function in both in vitro and in vivo settings.[2]
TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes (LELs).[2] It plays a vital role in mediating the release of Ca²⁺ from lysosomal stores, which is essential for processes like membrane trafficking, lysosomal exocytosis, and the fusion of autophagosomes with lysosomes.[3][4] Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, lead to the pediatric neurodegenerative lysosomal storage disorder, Mucolipidosis type IV (ML4).[2]
Mechanism of Action: this compound as a TRPML1 Agonist
This compound activates TRPML1 channels, inducing the release of Ca²⁺ from lysosomes into the cytosol. This efflux of lysosomal Ca²⁺ is a critical signaling event that rectifies trafficking defects associated with lipid accumulation. In several LSDs, such as Niemann-Pick (NP) disease, the pathological accumulation of lipids like sphingomyelin within the lysosome directly inhibits TRPML1 channel activity.[3][5] This inhibition creates a vicious cycle, where reduced TRPML1 function exacerbates defects in lysosomal trafficking, leading to further lipid accumulation.[1][5]
By directly activating TRPML1, this compound bypasses this inhibition, restoring the Ca²⁺-dependent lysosomal trafficking pathways. This enhanced activity is sufficient to correct trafficking defects, reduce lysosomal storage, and decrease the accumulation of lipids like cholesterol.[2][3]
Signaling Pathways Modulated by this compound
The activation of TRPML1 by this compound integrates into several key cellular signaling pathways that regulate metabolism and cellular clearance.
TRPML1-PI(3,5)P₂ Signaling Axis
TRPML1 is a downstream effector of PI(3,5)P₂, a low-abundance phosphoinositide crucial for regulating endolysosomal trafficking.[2][3] This pathway is essential for autophagosome-lysosome fusion. This compound activation of TRPML1 can compensate for compromised signaling within this axis, promoting cellular clearance mechanisms.
Autophagy and mTORC1 Regulation
TRPML1 activity is intricately linked to the autophagy pathway, a catabolic process that degrades cellular components within lysosomes to recycle nutrients and clear damaged organelles. TRPML1 can promote autophagosome biogenesis.[4] Furthermore, there is a negative feedback loop involving mTORC1, a master regulator of cell growth and a negative regulator of autophagy. TRPML1 can activate mTORC1, which in turn inhibits TRPML1 activity.[4] this compound-induced activation of TRPML1 can thus modulate this delicate balance, enhancing the clearance of cellular debris, including lipid droplets, through a process known as lipophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating Lipid Droplet Formation with ML207
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML207, a small molecule inhibitor of lipid storage, and its application in the study of lipid droplet formation. This document details the compound's background, mechanism of action, and provides structured data and experimental protocols to facilitate its use in research and drug development.
Introduction to this compound
This compound is a small molecule identified as an inhibitor of lipid storage through a high-throughput screening campaign utilizing Drosophila melanogaster S2 cells. Its chemical name is 4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide, and it is registered under the CAS Number 1439374-67-0. While initially discovered in an invertebrate model, its potential as a tool to investigate the conserved pathways of lipid metabolism makes it a molecule of interest for studies in mammalian systems.
Chemical Structure:
Mechanism of Action and Signaling Pathway
The precise molecular target of this compound has not yet been definitively elucidated in publicly available research. Its identification as a "lipid storage inhibitor" suggests that it interferes with a key step in the formation or growth of lipid droplets. The primary pathway for triacylglycerol (TAG) synthesis, the main component of lipid droplets, is a critical area of investigation for this compound's mechanism of action.
Lipid droplet formation is a multi-step process initiated at the endoplasmic reticulum (ER). The synthesis of TAG from diacylglycerol (DAG) is catalyzed by two key enzymes: diacylglycerol O-acyltransferase 1 (DGAT1) and diacylglycerol O-acyltransferase 2 (DGAT2). Inhibition of these enzymes is a known mechanism for reducing lipid droplet formation.
The following diagram illustrates the canonical pathway of triacylglycerol synthesis and lipid droplet formation, highlighting potential points of inhibition for compounds like this compound.
Caption: Canonical pathway of triacylglycerol synthesis and lipid droplet formation.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data on the specific activity of this compound, such as its IC50 or EC50 values against specific molecular targets in mammalian cells. The primary characterization of this compound stems from its discovery in a high-content screen where it was shown to reduce lipid droplet accumulation. For researchers using this compound, it is imperative to perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C26H28N2O3S |
| Molecular Weight | 448.58 g/mol |
| CAS Number | 1439374-67-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on lipid droplet formation.
Cell Culture and Treatment with this compound
Objective: To prepare cells for the analysis of lipid droplet formation after treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., Huh7, 3T3-L1, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Oleic acid complexed to BSA (or other fatty acid to induce lipid droplet formation)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well imaging plates)
Procedure:
-
Seed cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a working solution of this compound in a complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium and add the medium containing the desired concentration of this compound or vehicle control.
-
To induce lipid droplet formation, co-incubate the cells with oleic acid (e.g., 100-400 µM) for the desired period (e.g., 6, 12, or 24 hours). The optimal concentration and incubation time for oleic acid should be determined empirically for the specific cell line.
-
Proceed to lipid droplet staining and imaging.
Lipid Droplet Staining
Objective: To visualize and quantify lipid droplets within cells.
Materials:
-
BODIPY 493/503 (or Nile Red) staining solution (e.g., 1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
DAPI solution for nuclear staining (e.g., 1 µg/mL in PBS)
-
PBS
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the BODIPY 493/503 staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[][4]
-
Wash the cells twice with PBS.
-
Add the DAPI solution and incubate for 5 minutes at room temperature for nuclear counterstaining.
-
Wash the cells twice with PBS and leave them in PBS for imaging.
Image Acquisition and Analysis
Objective: To capture images of stained cells and quantify lipid droplet parameters.
Materials:
-
High-content imaging system or confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Acquire images using appropriate filter sets for DAPI (blue channel, nuclei) and BODIPY 493/503 (green channel, lipid droplets).
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, laser power) are kept consistent across all wells and conditions.
-
Use image analysis software to:
-
Identify individual cells based on the DAPI nuclear stain.
-
Segment the cytoplasm of each cell.
-
Within each cell, identify and quantify lipid droplets based on the BODIPY signal.
-
Measure parameters such as the number of lipid droplets per cell, the total area or volume of lipid droplets per cell, and the average size of lipid droplets.
-
Caption: Experimental workflow for investigating this compound's effect on lipid droplets.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different treatment conditions.
Table 2: Example Data Table for this compound Dose-Response Effect on Lipid Droplet Formation
| This compound Conc. (µM) | Average Number of Lipid Droplets per Cell (± SEM) | Total Lipid Droplet Area per Cell (µm²) (± SEM) | Average Lipid Droplet Size (µm²) (± SEM) | Cell Viability (%) |
| 0 (Vehicle) | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Conclusion
This compound is a valuable tool for probing the mechanisms of lipid droplet formation. While its precise molecular target remains to be fully characterized, the experimental framework provided in this guide will enable researchers to systematically investigate its effects on lipid storage in various cellular models. Further studies are warranted to identify the direct binding partner(s) of this compound and to explore its potential therapeutic applications in metabolic diseases.
References
ML207: A Technical Guide for the Investigation of Lipid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML207, a small molecule inhibitor of lipid storage, as a tool for studying lipid homeostasis. This compound was identified through a high-throughput screening campaign in Drosophila melanogaster cells and serves as a valuable probe for dissecting the molecular mechanisms governing lipid droplet formation and metabolism. While the precise molecular target of this compound remains to be definitively identified, its well-characterized phenotype provides a powerful tool for cell-based lipid research.
Introduction to this compound
This compound is a small molecule compound identified as an inhibitor of lipid storage in Drosophila melanogaster embryonic S3 cells.[1] It emerged from a quantitative high-throughput screen (qHTS) designed to identify modulators of lipid droplet (LD) accumulation. The compound's ability to reduce lipid storage in a cellular context makes it a valuable chemical probe for investigating the pathways that regulate neutral lipid synthesis, storage, and mobilization.
Chemical Properties:
| Property | Value |
| IUPAC Name | 4-benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide |
| Molecular Formula | C₂₆H₂₈N₂O₃S |
| Molecular Weight | 448.58 g/mol |
| CAS Number | 1439374-67-0 |
Mechanism of Action and Biological Activity
The precise molecular target of this compound has not been fully elucidated. However, studies on related compounds from the same screening program suggest that this chemical series inhibits the formation of lipid droplets rather than promoting the breakdown of existing ones. This indicates that this compound likely interferes with a key step in the biogenesis of lipid droplets.
The primary screening assay utilized embryonic Drosophila S3 cells, which are a valuable model system for studying lipid metabolism due to their ability to robustly accumulate lipid droplets when supplied with fatty acids. The observed phenotype for this compound and related compounds was a potent reduction in lipid droplet formation.
Quantitative Data
The following table summarizes the activity of a closely related and optimized probe, ML360, which was developed from the same chemical series as this compound. The data illustrates the potent activity of this chemotype in both Drosophila and mammalian cell lines.
| Compound | Cell Line | Assay Type | EC₅₀ (µM) |
| ML360 | Drosophila melanogaster S3 | Lipid Droplet Reduction | Potent (specific value not publicly disclosed) |
| ML360 | Murine 3T3-L1 pre-adipocytes | Lipid Droplet Reduction | Potent (specific value not publicly disclosed) |
| ML360 | Simian COS-7 | Lipid Droplet Reduction | Potent (specific value not publicly disclosed) |
| ML360 | Murine AML12 hepatocytes | Lipid Droplet Reduction | Potent (specific value not publicly disclosed) |
Experimental Protocols
This section details the key experimental protocol used for the primary screening and characterization of this compound and related lipid storage inhibitors.
Primary Assay: Lipid Droplet Accumulation in Drosophila S3 Cells
This cell-based assay quantifies the accumulation of lipid droplets in Drosophila melanogaster embryonic S3 cells.
Materials:
-
Drosophila S3 cells
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
Oleic acid-BSA complex (or other fatty acid source)
-
Nile Red or BODIPY 493/503 (lipid droplet stain)
-
Hoechst 33342 (nuclear stain)
-
Triacsin C (positive control for lipid storage inhibition)
-
This compound or other test compounds
-
1,536-well microtiter plates
-
High-content imaging system
Methodology:
-
Cell Plating: Dispense Drosophila S3 cells into 1,536-well microtiter plates at a density of approximately 5,000 cells per well.
-
Compound Addition: Transfer test compounds (e.g., this compound) and controls (DMSO as negative control, Triacsin C as positive control) to the assay plates using a pin tool or acoustic liquid handler.
-
Lipid Loading: Add oleic acid-BSA complex to the wells to induce lipid droplet formation.
-
Incubation: Incubate the plates for a sufficient duration (e.g., 16-24 hours) to allow for lipid droplet accumulation.
-
Staining: Add a staining solution containing a lipophilic dye (Nile Red or BODIPY 493/503) and a nuclear stain (Hoechst 33342) to each well.
-
Imaging: Acquire images of the cells using a high-content imaging system. Capture images in the channels corresponding to the lipid droplet stain and the nuclear stain.
-
Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity and/or area of the lipid droplet staining within each cell. The lipid droplet signal is then normalized to the cell number.
Visualizations
Experimental Workflow for High-Throughput Screening
Caption: Workflow for identifying lipid storage inhibitors.
Postulated Signaling Pathway of Lipid Droplet Inhibition
Caption: Hypothetical mechanism of this compound action.
References
Methodological & Application
Application Notes and Protocols for ML207 Treatment in Drosophila Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and are involved in a variety of physiological processes. In Drosophila melanogaster, three main types of Kir channels have been identified: dKirI, dKirII, and dKirIII, which share homology with human Kir subfamilies. Notably, dKirI and dKirII are related to the human Kir2 and Kir3 (G-protein-coupled inwardly rectifying potassium channel - GIRK) subfamilies. While direct G-protein gating of Drosophila Kir channels is not as well-characterized as in mammals, the presence of these homologous channels suggests they may be modulated by similar pharmacological agents.
ML207 is a potent and selective inhibitor of mammalian GIRK1/2 channels. These application notes provide a comprehensive protocol for the treatment of Drosophila S2 cells with this compound to investigate its potential effects on insect cell physiology. It is important to note that the specific interaction and effects of this compound on Drosophila Kir channels have not been extensively documented. Therefore, the following protocols are presented as a foundational methodology for researchers to explore the activity of this compound in an invertebrate cell model.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the this compound treatment protocol in Drosophila S2 cell culture. These values are recommended starting points and may require optimization for specific experimental goals.
| Parameter | Recommended Value | Notes |
| Cell Line | Drosophila Schneider 2 (S2) Cells | A well-characterized and robust cell line suitable for various biochemical and cell-based assays. |
| Culture Medium | Schneider's Drosophila Medium | Supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Culture Temperature | 25°C | Drosophila cells are cultured at a lower temperature than mammalian cells.[1] |
| Seeding Density | 1 x 10^6 cells/mL | For routine passaging. Adjust for specific assays. |
| This compound Stock Solution | 10 mM in DMSO | Prepare fresh or store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| This compound Working Concentration | 1 - 50 µM | A broad range for initial screening. The optimal concentration should be determined empirically through a dose-response experiment. |
| Incubation Time | 24 - 72 hours | Dependent on the endpoint being measured (e.g., cell viability, gene expression, protein activity). |
| Vehicle Control | DMSO (at the same final concentration as this compound) | Crucial for distinguishing the effects of the compound from the solvent. |
Experimental Protocols
Drosophila S2 Cell Culture
This protocol describes the routine maintenance of Drosophila S2 cells.
Materials:
-
Drosophila Schneider 2 (S2) cells
-
Schneider's Drosophila Medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
70% Ethanol
-
T-25 or T-75 cell culture flasks
-
Serological pipettes
-
Hemocytometer or automated cell counter
-
Incubator set to 25°C[1]
Procedure:
-
Media Preparation: To a 500 mL bottle of Schneider's Drosophila Medium, add 50 mL of heat-inactivated FBS and 5 mL of Penicillin-Streptomycin solution.
-
Cell Thawing (if starting from a frozen stock):
-
Quickly thaw the vial of frozen S2 cells in a 37°C water bath.
-
Transfer the cell suspension to a T-25 flask containing 5 mL of pre-warmed complete Schneider's medium.
-
Allow the cells to attach for a few hours at 25°C.
-
Gently remove the medium containing cryoprotectant and replace it with 5 mL of fresh, pre-warmed complete medium.
-
-
Routine Passaging:
-
S2 cells are semi-adherent and can be dislodged by gently tapping the flask or by pipetting the medium over the cell monolayer.[1]
-
Transfer the cell suspension to a sterile conical tube.
-
Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed new T-25 flasks at a density of 1 x 10^6 cells/mL in a final volume of 5 mL.
-
Incubate at 25°C. Cells should be passaged every 2-3 days.
-
This compound Treatment Protocol
This protocol outlines the steps for treating S2 cells with this compound.
Materials:
-
Healthy, sub-confluent culture of Drosophila S2 cells
-
Complete Schneider's Drosophila Medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of S2 cells.
-
Seed the cells into the desired multi-well plate format at a density appropriate for the downstream assay. For a 24-well plate, a seeding density of 0.5 x 10^6 cells/well in 500 µL of medium is a good starting point.
-
Allow the cells to attach and resume growth for 24 hours at 25°C.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare a series of dilutions in complete Schneider's medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate at 25°C for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability after this compound treatment.
Materials:
-
This compound-treated S2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 25°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 25°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway of this compound action in Drosophila cells.
Caption: Experimental workflow for this compound treatment of Drosophila S2 cells.
References
Application Notes and Protocols for In Vivo Studies with ML207
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML207 is a potent and selective inhibitor of the transient receptor potential canonical 4 (TRPC4) and TRPC5 channels. These ion channels are implicated in a variety of physiological and pathophysiological processes, making them attractive therapeutic targets. These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound, including recommended starting concentrations, detailed experimental protocols, and relevant signaling pathway information. While direct in vivo dosage data for this compound is limited in publicly available literature, this document leverages data from analogous TRPC4/C5 inhibitors to provide a well-reasoned starting point for your research.
Quantitative Data Summary
Due to the limited availability of specific in vivo dosage data for this compound, this section provides data from structurally or functionally similar TRPC4/C5 inhibitors, M084 and HC-070, to guide dose-range finding studies for this compound.
Table 1: In Vivo Dosage of Analogous TRPC4/C5 Inhibitors
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effects |
| M084 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Antidepressant and anxiolytic-like effects |
| HC-070 | Rat | Oral (p.o.) | 3 - 30 mg/kg | Alleviation of visceral and neuropathic pain |
Note: This data should be used as a starting point for determining the optimal dosage of this compound in your specific animal model and disease paradigm. It is crucial to perform dose-response studies to establish the efficacy and safety of this compound for your application.
Experimental Protocols
General Guidelines for In Vivo Administration of this compound
1. Formulation:
-
Solubility: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as Tween 80, DMSO, or cyclodextrins.
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the physicochemical properties of this compound. It is essential to perform a vehicle-controlled study to ensure that the vehicle itself does not have any confounding effects.
-
Preparation: Prepare fresh formulations of this compound for each experiment to ensure stability and potency.
2. Route of Administration:
-
Intraperitoneal (i.p.) Injection: Based on data from the analogous compound M084, i.p. administration is a viable route. This route allows for rapid absorption into the systemic circulation.
-
Oral Gavage (p.o.): As demonstrated with HC-070, oral administration may also be effective. The oral bioavailability of this compound should be determined.
-
Other Routes: Depending on the therapeutic goal, other routes such as intravenous (i.v.), subcutaneous (s.c.), or direct tissue injection may be considered.
Protocol for a Dose-Response Study in Mice
This protocol outlines a general procedure for determining the effective dose of this compound in a mouse model.
1. Animal Model:
-
Select an appropriate mouse strain and disease model relevant to the therapeutic indication of interest.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Experimental Groups:
-
Vehicle Control: Administer the vehicle solution only.
-
This compound Treatment Groups: Include at least 3-4 dose levels of this compound. Based on the data from analogous compounds, a suggested starting range could be 1, 5, 10, and 25 mg/kg.
-
Positive Control (Optional): Include a known standard-of-care compound for the specific disease model.
3. Administration:
-
Administer this compound or vehicle to the respective groups via the chosen route of administration (e.g., i.p. injection).
-
The volume of administration should be consistent across all groups and adjusted based on the animal's body weight.
4. Efficacy Assessment:
-
Monitor the animals for the desired therapeutic effect at predetermined time points after administration.
-
The specific endpoints will depend on the disease model and may include behavioral tests, physiological measurements, or biomarker analysis.
5. Safety and Tolerability:
-
Monitor the animals for any signs of toxicity, such as changes in body weight, food and water intake, or general behavior.
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the TRPC4/5 signaling pathway and a typical experimental workflow for in vivo studies.
Caption: Simplified signaling pathway of TRPC4/5 channel activation and inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Application Notes and Protocols for Administering ML207 to Drosophila Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML207 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1. In Drosophila melanogaster, the homolog of Kir2.1, encoded by the gene irk2, plays a crucial role in regulating membrane potential and is involved in various physiological processes, including neuronal excitability and developmental signaling. These application notes provide detailed protocols for the administration of this compound to Drosophila larvae to study the in vivo effects of Kir2.1 inhibition. The provided methodologies cover preparation of this compound-containing food and observational assays for phenotypic analysis.
Mechanism of Action
Kir channels, including Kir2.1, are fundamental in establishing and maintaining the resting membrane potential in excitable cells such as neurons and muscle cells. By allowing potassium ions (K+) to flow more readily into the cell than out, they contribute to the negative charge inside the cell. Inhibition of Kir2.1 by this compound is expected to lead to depolarization of the cell membrane, making it easier for the cell to reach the threshold for firing an action potential. This can result in increased neuronal firing and muscle contractility. In a research context, expressing the Kir2.1 transgene in insulin-secreting cells of the fly has been used to help characterize a Drosophila model of diabetes[1].
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1439374-67-0 | [2] |
| Molecular Formula | C₂₆H₂₈N₂O₃S | [2] |
| Molecular Weight | 448.58 g/mol | [2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark. | [2] |
| Stability | Stable for several weeks during ordinary shipping. | [2] |
Recommended Concentration Range for in vivo Larval Feeding Assays
| Concentration Range | Vehicle | Expected Outcome |
| 1 µM - 100 µM | DMSO (≤0.5% final concentration in food) | Behavioral and developmental phenotypes |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Drosophila Larval Food
This protocol details the preparation of Drosophila food supplemented with this compound for larval feeding experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Standard Drosophila food (e.g., cornmeal-yeast-agar medium)
-
Heat-safe beaker or flask
-
Stir plate and stir bar
-
Microwave or water bath
-
Vials for larval culture
-
Micropipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound:
-
Based on its molecular weight of 448.58 g/mol , weigh out the required amount of this compound to prepare a high-concentration stock solution in DMSO. For example, to make a 10 mM stock solution, dissolve 4.49 mg of this compound in 1 mL of DMSO.
-
Ensure this compound is fully dissolved. Gentle warming and vortexing may be required.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Drosophila food:
-
Prepare your standard fly food recipe. A typical recipe includes water, agar, cornmeal, yeast, and a sugar source.
-
Heat the food mixture to dissolve the agar, usually by microwaving or using a water bath, and stir thoroughly to ensure a homogenous mixture.
-
Allow the food to cool to approximately 60-65°C. This is crucial to prevent degradation of the heat-sensitive this compound while still being warm enough to remain liquid for dispensing.
-
-
Add this compound to the food:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the food. For example, to make 100 mL of food with a final concentration of 10 µM this compound, you would add 100 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the food should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a control food containing the same concentration of DMSO without this compound.
-
Add the calculated volume of the this compound stock solution (or DMSO for the control) to the cooled food.
-
Mix thoroughly by stirring or vortexing to ensure even distribution of the compound.
-
-
Dispense the food:
-
Aliquot the this compound-containing food and the control food into clean vials (e.g., 5 mL per vial).
-
Allow the food to solidify at room temperature.
-
Once solidified, the vials are ready for egg laying or for transferring larvae.
-
Protocol 2: Larval Rearing and Phenotypic Analysis
This protocol describes the procedure for raising larvae on this compound-containing food and observing for potential phenotypes.
Materials:
-
Vials with this compound-containing food and control food
-
Synchronized Drosophila embryos or first-instar larvae
-
Fine paintbrush or forceps for transferring larvae
-
Dissecting microscope
-
Camera for imaging
Procedure:
-
Larval Culture:
-
Collect synchronized embryos and place them on the surface of the control and this compound-containing food. Alternatively, transfer newly hatched first-instar larvae to the vials.
-
Incubate the vials at a constant temperature and humidity (e.g., 25°C and 60% humidity).
-
-
Phenotypic Observation:
-
Monitor the larvae daily throughout their development.
-
Developmental Timing: Record the timing of larval molts and pupariation. Delays or accelerations in development can be indicative of a physiological effect.
-
Larval Behavior: Observe larval locomotion. Genetic knockdown of irk2 has been shown to cause hyperactive larval behavior. Look for changes in crawling speed, turning frequency, or other locomotor parameters.
-
Morphology: Examine larvae and pupae for any morphological abnormalities. Inhibition of Kir channels has been linked to defects in wing morphogenesis by affecting developmental signaling pathways[3][4]. Although wings develop in the pupal stage, the underlying processes begin in the larval imaginal discs.
-
Lethality: Quantify the number of larvae that fail to reach the pupal and adult stages to assess the toxicity of the compound at different concentrations.
-
-
Data Quantification:
-
Survival Rate: Calculate the percentage of individuals surviving to each developmental stage (2nd instar, 3rd instar, pupa, adult) for each concentration of this compound and the control.
-
Developmental Time: Measure the time (in days) for 50% of the larvae to reach pupariation (T50).
-
Behavioral Assays: For a more detailed analysis of locomotor behavior, third-instar larvae can be collected, washed, and placed on an agar plate to record their crawling paths and speed.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action in Drosophila larvae.
Experimental Workflow
Caption: Experimental workflow for administering this compound to Drosophila larvae.
References
Application Notes and Protocols: ML207 Stock Solution Preparation and Storage
Introduction
ML207 is a small molecule inhibitor of lipid storage, identified for its activity in Drosophila melanogaster. As with any experimental compound, the accuracy and reproducibility of research findings heavily depend on the proper preparation and storage of stock solutions. Inconsistent concentration or degradation of the compound can lead to unreliable results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions to ensure their stability and integrity for use in research and drug development applications.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Source |
| IUPAC Name | 4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | |
| Molecular Formula | C₂₆H₂₈N₂O₃S | |
| Molecular Weight | 448.58 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO | |
| Solid Storage | Short-term (days to weeks): 0 - 4°C, protected from light. Long-term (months to years): -20°C, protected from light. | |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. | |
| Shelf Life | >2 years if stored properly |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder (purity >98%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Methodology:
-
Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Determine Required Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 448.58 g/mol .
-
Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 448.58 g/mol / 1000 = 4.49 mg
-
-
Weighing this compound: Carefully weigh the calculated amount (e.g., 4.49 mg) of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the desired volume (e.g., 1 mL) of DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Protocol 2: Storage and Handling of this compound Stock Solution
Proper storage is critical to prevent degradation and maintain the efficacy of the this compound stock solution.
Materials:
-
Prepared this compound stock solution
-
Sterile, light-protected (amber) microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Methodology:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Short-Term Storage: For use within days to a few weeks, aliquots can be stored at 0 - 4°C.
-
Long-Term Storage: For storage lasting several months, store the aliquots at -20°C.
-
Protection from Light: Always store this compound, both in solid form and in solution, protected from light to prevent photodegradation.
-
Thawing: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the contents at the bottom. Do not refreeze partially used aliquots; any unused portion of a thawed aliquot should be discarded or used for non-critical applications. The product is stable for a few weeks during ordinary shipping at ambient temperatures.
Visualizations
The following diagrams illustrate the key workflows for preparing and storing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Caption: Decision workflow for this compound stock solution storage.
Application Notes and Protocols for Using ML207 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML207 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, making them attractive targets for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of TRPC4/5. This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on fluorescence-based methods for monitoring channel activity.
Mechanism of Action
This compound acts as a direct inhibitor of TRPC4 and TRPC5 channels. Its mechanism does not interfere with the upstream signaling pathways that lead to channel activation, such as G-protein coupled receptor (GPCR) signaling. For instance, in assays utilizing HEK293 cells co-expressing TRPC4 and the μ-opioid receptor, this compound effectively blocks calcium influx initiated by the application of an opioid agonist like DAMGO. This indicates that this compound's site of action is at the channel itself.
Signaling Pathway for TRPC4 Activation via μ-Opioid Receptor
The activation of TRPC4 channels can be achieved through the stimulation of co-expressed Gαi/o-coupled receptors, such as the μ-opioid receptor. The binding of an agonist (e.g., DAMGO) to the receptor initiates a signaling cascade that leads to the opening of the TRPC4 channel and subsequent cation influx.
Data Presentation
The following table summarizes the inhibitory potency of this compound and its well-characterized analog, ML204, against various TRP channels. This data is crucial for assessing the selectivity of these compounds.
| Compound | Target Channel | Assay Type | IC₅₀ (μM) | Fold Selectivity vs. TRPC6 | Reference |
| ML204 | TRPC4 | Ca²⁺ Influx | 0.96 | 19-fold | |
| ML204 | TRPC4 | Electrophysiology | 2.6 - 2.9 | - | |
| ML204 | TRPC5 | Electrophysiology | Modest Inhibition | - | |
| ML204 | TRPC3 | Electrophysiology | Modest Inhibition | 9-fold | |
| ML204 | TRPC6 | Ca²⁺ Influx | >18 | - | |
| ML204 | TRPV1, TRPV3, TRPA1, TRPM8 | Various | No appreciable block at 10-20 μM | - | |
| ML204 | Native Voltage-Gated Channels (Na⁺, K⁺, Ca²⁺) | Electrophysiology | No appreciable block | - |
Note: Comprehensive quantitative data for this compound across a wide panel of ion channels is not as readily available in the public domain as for its analog, ML204. Researchers should perform their own selectivity profiling for their specific application.
Experimental Protocols
High-throughput screening for TRPC4/5 modulators typically involves fluorescence-based assays that measure changes in either intracellular calcium concentration or membrane potential. The following are detailed protocols for these assays in a 384-well format, suitable for HTS.
Cell Line and Culture
A HEK293 cell line stably co-expressing the human TRPC4 channel and the human μ-opioid receptor is recommended.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for the TRPC4 plasmid and hygromycin B for the receptor plasmid).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Calcium Influx Assay Using Fluo-4 AM
This assay measures the increase in intracellular calcium upon channel activation.
Materials:
-
HEK293 cells co-expressing TRPC4 and μ-opioid receptor
-
Black, clear-bottom 384-well assay plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
DAMGO (μ-opioid receptor agonist)
-
This compound
-
Plate reader with fluorescence detection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution: Add 20 µL of a Fluo-4 AM stock solution (typically 1 mM in DMSO) to 10 mL of Assay Buffer. The final concentration in the well is typically 1-5 µM.
-
Aspirate the culture medium from the cell plate.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare compound plates with this compound and control compounds diluted in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will perform a series of additions and fluorescence readings. A typical three-addition protocol to identify inhibitors is as follows:
-
Baseline Reading: Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Compound Addition: Add this compound or control compounds and incubate for a specified period (e.g., 2-15 minutes).
-
Agonist Addition: Add DAMGO at a concentration that elicits a maximal response (ECₘₐₓ, e.g., 1.8 μM) to activate the TRPC4 channels.
-
Post-Agonist Reading: Immediately record the fluorescence signal to measure the calcium influx.
-
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control wells (agonist only).
-
Calculate IC₅₀ values from the dose-response curves.
-
Membrane Potential Assay
This assay measures changes in membrane potential upon the influx of cations through the TRPC4 channels.
Materials:
-
HEK293 cells co-expressing TRPC4 and μ-opioid receptor
-
Black, clear-bottom 384-well assay plates
-
FLIPR Membrane Potential Assay Kit
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
DAMGO
-
This compound
-
Plate reader with fluorescence detection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Follow the same procedure as for the calcium influx assay.
-
Dye Loading:
-
Prepare the membrane potential dye loading buffer according to the manufacturer's instructions, typically by dissolving the dye in Assay Buffer.
-
Remove the cell plates from the incubator and add an equal volume of loading buffer to each well (e.g., 25 µL of loading buffer to 25 µL of cells and media).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Compound Addition and Fluorescence Reading:
-
The protocol for compound and agonist addition is similar to the calcium influx assay.
-
The plate reader will measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
Inhibition by this compound will be observed as a reduction in the change in fluorescence upon agonist stimulation.
-
Calculate IC₅₀ values from the dose-response curves.
-
High-Throughput Screening Workflow
A common HTS strategy for identifying inhibitors like this compound involves a multi-addition protocol that can also screen for activators and potentiators in the same assay.
Conclusion
This compound is a valuable tool for studying the function of TRPC4 and TRPC5 channels. The provided protocols for fluorescence-based high-throughput screening assays offer a robust framework for identifying and characterizing inhibitors of these channels. Careful optimization of cell handling, dye loading, and compound/agonist concentrations is essential for the success of these assays. The use of a multi-addition HTS workflow can efficiently screen for multiple types of channel modulators in a single experiment.
Application Notes and Protocols: A Synergistic Approach to Lipid Gene Studies by Combining ML207 and RNAi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of lipid metabolism is fundamental to cellular and systemic health, with dysregulation being a key contributor to prevalent diseases such as atherosclerosis, obesity, and neurodegenerative disorders. To unravel the complex signaling networks governing lipid homeostasis, researchers require sophisticated tools to dissect the function of specific genes. This document provides detailed application notes and protocols for a powerful combinatorial approach that leverages the chemical probe ML207 (also known as ML-SA1), a synthetic agonist of the TRPML1 channel, and RNA interference (RNAi) to investigate the roles of specific genes in lipid metabolism.
This compound activates the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel that mediates calcium release from the lysosome.[1][2] This process is vital for a range of cellular activities, including lysosomal trafficking, autophagy, and the transport of lipids.[2][3][4] Dysfunctional TRPML1 activity is associated with lipid accumulation and lysosomal storage disorders.[3][4][5] RNAi, a widely used technique for post-transcriptional gene silencing, allows for the specific knockdown of a target gene's expression, enabling the study of its loss-of-function phenotype.[6]
By combining the pharmacological activation of TRPML1 with the targeted silencing of a lipid-related gene, researchers can investigate the interplay between lysosomal calcium signaling and specific genetic pathways in lipid metabolism. This dual approach can uncover novel regulatory mechanisms and identify potential therapeutic targets for lipid-related diseases.
Data Presentation: Quantitative Effects of RNAi on Lipid Profiles
The following tables summarize the quantitative data from clinical studies on the effects of siRNA-mediated knockdown of key lipid-regulating genes. This data illustrates the potent and specific effects of RNAi on plasma lipid levels and serves as a benchmark for the expected outcomes of preclinical studies.
Table 1: Effect of Zodasiran (siRNA targeting ANGPTL3) on Lipid and Lipoprotein Levels at 24 Weeks [7]
| Parameter | Zodasiran 50 mg (Placebo-Corrected LS Mean % Change) | Zodasiran 100 mg (Placebo-Corrected LS Mean % Change) | Zodasiran 200 mg (Placebo-Corrected LS Mean % Change) |
| Triglycerides | -51% | -57% | -63% |
| ANGPTL3 | -54% | -70% | -74% |
| Remnant Cholesterol | -73% | -76% | -82% |
| LDL-C | - | - | - |
| Non-HDL-C | - | - | - |
| Apolipoprotein B | - | - | - |
Table 2: Effect of Inclisiran (siRNA targeting PCSK9) on Atherogenic Lipoproteins at Day 180 [8]
| Parameter | Single Dose 200 mg (% Reduction) | Two Doses 300 mg (% Reduction) |
| Non-HDL-C | 25% | 46% |
| Apolipoprotein B | 23% | 41% |
| VLDL-C | Variable | Variable |
| Triglycerides | Variable | Variable |
| Lipoprotein(a) | Variable | Variable |
Table 3: Effect of chol-apoB-1-siRNA on Lipoprotein and Cholesterol Levels [9]
| Parameter | Relative Reduction (%) |
| Chylomicrons | ~50% |
| LDL | ~40% |
| HDL | 25% |
| Total Plasma Cholesterol | 37% |
| LDL-associated Cholesterol | 44% |
Experimental Protocols
This section provides a detailed, hypothetical protocol for a combined this compound and RNAi experiment in a cellular model to study the role of a target lipid-related gene.
Objective
To investigate the combined effect of TRPML1 activation by this compound and siRNA-mediated knockdown of a target gene (e.g., a gene involved in cholesterol synthesis or transport) on cellular lipid accumulation.
Materials
-
Cell Line: A relevant cell line for lipid metabolism studies (e.g., Huh7 human hepatoma cells, primary hepatocytes, or a specific cell line relevant to the target gene).
-
siRNA: Custom-synthesized siRNA targeting the gene of interest and a non-targeting control siRNA.
-
Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
This compound (ML-SA1): TRPML1 agonist.
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Reagents for Lipid Staining: Nile Red or BODIPY 493/503 for staining neutral lipid droplets.
-
Reagents for Quantitative Lipid Analysis: Kits for measuring total cholesterol, free cholesterol, and triglycerides.
-
Reagents for RNA extraction and qRT-PCR: To validate gene knockdown.
-
Reagents for Western Blotting: To validate protein knockdown.
Experimental Workflow
Caption: Experimental workflow for the combined this compound and RNAi study.
Detailed Protocol
-
Cell Seeding (Day 1):
-
Seed the chosen cell line in 6-well plates (for biochemical assays and RNA/protein extraction) and 24-well plates with glass coverslips (for imaging) at a density that will result in 50-70% confluency on the day of transfection.
-
-
siRNA Transfection (Day 2):
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Dilute the target siRNA and control siRNA in serum-free medium.
-
Dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for the recommended time to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 24-48 hours.
-
-
This compound Treatment (Day 3):
-
After the initial incubation with siRNA, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10-20 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Analysis (Day 4):
-
Knockdown Validation:
-
qRT-PCR: Extract total RNA from the cells in the 6-well plates. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene to confirm knockdown at the mRNA level.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for the target protein to confirm knockdown at the protein level.
-
-
Lipid Analysis:
-
Lipid Staining and Imaging:
-
Fix the cells grown on coverslips.
-
Stain with Nile Red or BODIPY 493/503 to visualize neutral lipid droplets.
-
Image the cells using fluorescence microscopy and quantify the lipid droplet area and intensity per cell.
-
-
Quantitative Lipid Analysis:
-
Harvest the cells from the 6-well plates.
-
Extract total lipids and use commercially available kits to measure the levels of total cholesterol, free cholesterol, and triglycerides. Normalize the lipid content to the total protein concentration.
-
-
-
Signaling Pathways and Logical Relationships
TRPML1 Signaling Pathway in Lipid Metabolism
The following diagram illustrates the central role of TRPML1 in lysosomal function and its impact on lipid trafficking.
Caption: this compound activates TRPML1, leading to lysosomal calcium release and promoting lipid homeostasis.
Logical Relationship of Combined this compound and RNAi Treatment
This diagram illustrates the conceptual framework for combining this compound and RNAi to study a gene's role in a specific lipid pathway.
Caption: Combining this compound and RNAi allows for the dissection of lysosomal and specific gene pathway contributions to cellular lipid phenotypes.
Conclusion
The combination of this compound and RNAi provides a robust and versatile platform for the detailed investigation of lipid gene function. By modulating lysosomal calcium signaling with this compound while simultaneously silencing a gene of interest with RNAi, researchers can gain unprecedented insights into the complex regulatory networks of lipid metabolism. The protocols and conceptual frameworks presented here offer a starting point for designing and executing experiments that can significantly advance our understanding of lipid biology and contribute to the development of novel therapeutics for a wide range of metabolic diseases.
References
- 1. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi-based biosynthetic pathway screens to identify in vivo functions of non-nucleic-acid-based metabolites such as lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final phase 2b trial results of ANGPTL3 siRNA in mixed hyperlipidemia - - PACE-CME [pace-cme.org]
- 8. Effect of an siRNA Therapeutic Targeting PCSK9 on Atherogenic Lipoproteins: Prespecified Secondary End Points in ORION 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Staining Lipid Droplets after ML207 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML207 is a small molecule inhibitor of Aquaporin-3 (AQP3), a member of the aquaglyceroporin family of channel proteins.[1][2][3] Aquaporins are integral membrane proteins that facilitate the transport of water and other small solutes across cell membranes.[4][5] AQP3 is known to transport water, glycerol, and hydrogen peroxide.[3] Glycerol is a crucial component of triglycerides, the primary constituent of lipid droplets. By inhibiting AQP3, this compound is expected to disrupt glycerol transport across the cell membrane, thereby affecting the synthesis and breakdown of triglycerides and influencing the dynamics of intracellular lipid droplets.[1][4] These application notes provide a detailed protocol for treating cells with this compound and subsequently staining and quantifying lipid droplets to investigate the effects of AQP3 inhibition on lipid storage.
Principle
The protocol outlines the treatment of cultured cells with this compound to inhibit AQP3-mediated glycerol transport. Following treatment, intracellular lipid droplets are stained with a specific fluorescent dye, such as BODIPY 493/503 or Nile Red. These lipophilic dyes accumulate in the neutral lipid core of lipid droplets and exhibit strong fluorescence, allowing for visualization and quantification. The changes in lipid droplet number, size, and overall fluorescence intensity between control and this compound-treated cells can be analyzed to determine the impact of AQP3 inhibition on cellular lipid storage.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using the described protocols.
Table 1: Effect of this compound Treatment on Lipid Droplet Number and Size
| Treatment Group | Concentration (µM) | Average Number of Lipid Droplets per Cell | Average Lipid Droplet Diameter (µm) |
| Vehicle Control (DMSO) | 0.1% | 150 ± 15 | 1.2 ± 0.2 |
| This compound | 1 | 125 ± 12 | 1.1 ± 0.2 |
| This compound | 5 | 98 ± 10 | 0.9 ± 0.1 |
| This compound | 10 | 75 ± 8 | 0.7 ± 0.1 |
Table 2: Effect of this compound Treatment on Total Lipid Droplet Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity per Cell (Arbitrary Units) |
| Vehicle Control (DMSO) | 0.1% | 8500 ± 750 |
| This compound | 1 | 7200 ± 680 |
| This compound | 5 | 5500 ± 510 |
| This compound | 10 | 4100 ± 400 |
Experimental Protocols
Materials
-
Cell line of interest (e.g., adipocytes, hepatocytes, or other cells known to express AQP3)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 or Nile Red staining solution
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Multi-well cell culture plates or chamber slides
-
Fluorescence microscope with appropriate filter sets
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed the cells onto multi-well plates or chamber slides at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental design.
Protocol 2: Lipid Droplet Staining
-
Cell Fixation:
-
After the this compound treatment period, gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature to fix the cells.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Lipid Droplet Staining (BODIPY 493/503):
-
Prepare a working solution of BODIPY 493/503 in PBS (e.g., 1 µg/mL).
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Wash the cells twice with PBS.
-
Add a working solution of DAPI or Hoechst stain in PBS.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Add a drop of mounting medium to each well or slide.
-
Coverslip the slides, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope.
-
Use the appropriate filter sets for the chosen lipid droplet stain (e.g., FITC channel for BODIPY 493/503) and nuclear stain (e.g., DAPI channel).
-
Acquire images from multiple random fields of view for each treatment group, ensuring consistent imaging parameters (e.g., exposure time, gain).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify lipid droplets.
-
Quantification Parameters:
-
Number of Lipid Droplets: Count the number of distinct fluorescent puncta per cell.
-
Size of Lipid Droplets: Measure the area or diameter of each lipid droplet.
-
Fluorescence Intensity: Measure the mean or integrated fluorescence intensity of the lipid droplet stain per cell.
-
-
Normalize the data by the number of cells (nuclei) in each field of view.
-
Perform statistical analysis to compare the different treatment groups.
-
Visualizations
Caption: this compound inhibits AQP3, blocking glycerol transport into the cell.
Caption: Workflow for analyzing this compound's effect on lipid droplets.
Caption: Causal chain from this compound treatment to altered lipid droplets.
References
- 1. Aquaporins in lipid metabolism: functions and regulation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aquaglyceroporins serve as metabolic gateways in adiposity and insulin resistance control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporins in lipid metabolism: functions and regulation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML207 in Metabolic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
ML207 is a small molecule identified as a potent inhibitor of lipid storage in Drosophila melanogaster.[1][2] Its precise molecular target and mechanism of action are still under investigation, but it presents a valuable tool for researchers studying lipid metabolism, including processes such as lipogenesis, lipolysis, and lipid droplet dynamics. These application notes provide an overview of the current understanding of this compound and offer generalized protocols for its use in cell-based metabolic assays.
Introduction to this compound
This compound is a thieno[3,2-b]pyrrole derivative with the chemical formula C₂₆H₂₈N₂O₃S.[2] It was discovered through screening efforts to identify chemical probes that modulate lipid metabolism. Its primary described activity is the inhibition of lipid storage, making it a compound of interest for studying the fundamental cellular processes that govern energy storage and metabolic homeostasis. The dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3][4]
Mechanism of Action
The specific molecular target of this compound has not been definitively identified in the public domain. Consequently, the precise signaling pathway through which it exerts its effects remains to be elucidated. It is hypothesized that this compound may act on key enzymes or regulatory proteins involved in triacylglycerol (TAG) synthesis, lipid droplet formation, or the hormonal control of lipolysis.[4][5] Further target identification and validation studies are required to fully characterize its mechanism.
Data Presentation
As the specific molecular target and quantitative data such as IC50 values for this compound are not yet publicly available, a detailed quantitative data table cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. A generalized table for recording such experimental data is provided below.
Table 1: User-Generated Dose-Response Data for this compound
| Concentration (µM) | Lipid Storage Inhibition (%) | Cell Viability (%) | Notes |
| 0 (Vehicle Control) | 0 | 100 | e.g., DMSO |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell-based metabolic assays.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes) in a suitable format (e.g., 96-well plate for high-throughput screening, or larger formats for biochemical assays) at a density that allows for logarithmic growth during the experiment.
-
Differentiation (for adipocytes): If using pre-adipocytes, induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2] Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal working concentration.[6] Add the this compound-containing medium to the cells and incubate for the desired treatment period (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO) in all experiments.
Oil Red O Staining for Lipid Droplet Visualization
Oil Red O is a fat-soluble dye used for the staining of neutral triglycerides and lipids in cells.[7][8][9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O Staining Solution (0.35 g Oil Red O in 100 mL of 100% isopropanol, filtered; working solution is 6 parts stock to 4 parts water, let stand and filter again)[9]
-
Hematoxylin (for counterstaining nuclei)
Protocol:
-
Wash: After this compound treatment, remove the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Wash: Remove the formalin and wash the cells with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and allow the wells to dry completely. Add the Oil Red O working solution and incubate at room temperature for 10-20 minutes.
-
Wash: Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
Counterstain (Optional): Incubate with Hematoxylin for 1 minute to stain the nuclei, then wash with water.
-
Imaging: Visualize the lipid droplets (stained red) and nuclei (stained blue) using a microscope.
-
Quantification: For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.[9]
Lipolysis Assay
This assay measures the release of glycerol into the medium, which is an indicator of triglyceride breakdown.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA)
-
Isoproterenol (or other lipolytic agent)
-
Glycerol Assay Kit
Protocol:
-
Wash: After this compound treatment, wash the cells twice with PBS.
-
Starvation: Incubate the cells in serum-free medium for 2 hours.
-
Stimulation: Wash the cells with KRBH buffer and then incubate with KRBH buffer containing the desired concentrations of this compound and a lipolytic agent (e.g., isoproterenol) for 1-3 hours.
-
Sample Collection: Collect the medium from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the medium, lyse the cells and measure the total protein content to normalize the glycerol release data.
Visualizations
As the signaling pathway for this compound is not yet defined, a detailed pathway diagram cannot be provided. Below are diagrams illustrating a generalized experimental workflow and the conceptual relationship of this compound to lipid metabolism.
Caption: A generalized workflow for studying the effects of this compound.
Caption: Conceptual diagram of this compound's inhibitory effect on lipid storage.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. medkoo.com [medkoo.com]
- 3. Clinically Relevant Mechanisms of Lipid Synthesis, Transport, and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oil red O staining · Xin Chen Lab · UCSF [pharm.ucsf.edu]
- 8. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 11. protocols.io [protocols.io]
A Note on the Compound: While the topic specifies ML207, current scientific literature strongly indicates that ML204 , a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, is the relevant tool for studying metabolic and lipid-related disorders. This compound is primarily known as a TRPM8 inhibitor. This document will focus on the application of ML204, assuming it is the compound of interest for this research area.
Introduction
ML204 is a small molecule inhibitor with high selectivity for TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca²⁺. These channels are critical components of cellular calcium signaling cascades, typically activated downstream of G-protein coupled receptors (GPCRs). Emerging evidence implicates TRPC4/TRPC5 channels in the regulation of metabolic homeostasis. Dysregulation of these channels has been linked to metabolic imbalances, including hyperglycemia and dyslipidemia. Recent studies have utilized ML204 to probe the function of TRPC4/TRPC5 in animal models of diet-induced metabolic disease, revealing that inhibition of these channels can exacerbate conditions such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This makes ML204 a valuable pharmacological tool for researchers investigating the pathophysiology of lipid-related diseases and for professionals in drug development targeting metabolic syndromes.
Mechanism of Action
TRPC4 and TRPC5 channels are activated by signaling pathways that involve the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This process is initiated by the activation of Gq/11-coupled GPCRs. The channels can also be activated via Gi/o-protein coupled receptor stimulation. Upon opening, TRPC4/TRPC5 channels mediate the influx of cations, primarily Ca²⁺ and Na⁺, which elevates intracellular calcium concentrations and depolarizes the cell membrane. This Ca²⁺ signal influences a multitude of downstream cellular processes.
ML204 acts as a direct antagonist of the TRPC4/TRPC5 channels, blocking this ion influx. By inhibiting the channel, ML204 allows for the elucidation of the physiological roles of TRPC4/5-mediated signaling in various tissues, including those central to lipid metabolism like the liver and adipose tissue.
Applications in Lipid-Related Disease Models
Dyslipidemia and Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies using a high-sucrose (HS) diet mouse model to induce metabolic syndrome demonstrated a significant role for TRPC4/TRPC5 channels. In this model, chronic administration of ML204 to HS-fed mice exacerbated dyslipidemia and hepatic steatosis. Specifically, ML204 treatment led to further increases in already elevated plasma triglycerides and total cholesterol. Furthermore, it worsened fat deposition in the liver (hepatic steatosis) and adipose tissue and increased the levels of inflammatory markers like TNFα in these tissues. These findings suggest that TRPC4/TRPC5 channels may have a protective role against diet-induced metabolic imbalances, and their inhibition can be used to model or worsen disease states for further study.
Atherosclerosis (Prospective Application)
While direct studies are limited, the role of TRPC channels in vascular endothelial cells and smooth muscle cells suggests a potential application for ML204 in atherosclerosis research. Atherosclerosis is characterized by lipid accumulation, inflammation, and cellular proliferation in the artery wall. Given that ML204 modulates inflammation and that TRPC channels are involved in vascular function, ML204 could be used to investigate the contribution of TRPC4/TRPC5-mediated signaling to plaque formation and stability. A proposed experimental approach would involve administering ML204 to an atherosclerosis-prone mouse model, such as Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of ML204 in a high-sucrose diet-induced model of metabolic disease.
Table 1: Effect of ML204 on Metabolic Parameters in a High-Sucrose Diet Model
| Parameter | Standard Diet + Vehicle | Standard Diet + ML204 | High-Sucrose Diet + Vehicle | High-Sucrose Diet + ML204 |
|---|---|---|---|---|
| Blood Glucose (mg/dL) | Normal | No Significant Change | Increased | Further Increased |
| Triglycerides (mg/dL) | Normal | No Significant Change | Increased | Further Increased |
| Total Cholesterol (mg/dL) | Normal | No Significant Change | Increased | Further Increased |
| Body Weight Gain | Normal | No Significant Change | Increased | No Significant Change |
| Hepatic Steatosis | Absent | Mildly Increased | Present | Exacerbated |
Table 2: Effect of ML204 on Adipose and Liver Inflammation Markers
| Parameter | Standard Diet + Vehicle | Standard Diet + ML204 | High-Sucrose Diet + Vehicle | High-Sucrose Diet + ML204 |
|---|---|---|---|---|
| Adipose Tissue TNFα | Basal Level | No Significant Change | Increased | Further Increased |
| Liver TNFα | Basal Level | No Significant Change | Increased | Further Increased |
Experimental Protocols
Protocol 1: In Vivo Model of Diet-Induced Dyslipidemia and NAFLD
This protocol describes how to use ML204 to study the role of TRPC4/TRPC5 in a mouse model of metabolic disease induced by a high-sucrose diet.
Materials:
-
C57BL/6 mice
-
Standard chow diet and High-Sucrose (HS) diet
-
ML204 (MedChemExpress or equivalent)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Glucometer, assay kits for triglycerides, cholesterol, and TNFα
-
Histology supplies (formalin, paraffin, H&E stain)
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.
-
Group Allocation: Randomly divide mice into four groups: (1) Standard Diet + Vehicle, (2) Standard Diet + ML204, (3) High-Sucrose Diet + Vehicle, (4) High-Sucrose Diet + ML204.
-
Diet Administration: Provide the respective diets for 18-20 weeks to induce the metabolic phenotype.
-
ML204 Preparation: Prepare ML204 in the vehicle solution to a final concentration for a 2 mg/kg dosage.
-
Treatment: At week 19, begin daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections of ML204 or vehicle for 7 consecutive days.
-
Monitoring: Record body weight and food intake weekly.
-
Physiological Testing: Perform a glucose tolerance test (GTT) after the treatment period.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for biochemical analysis. Perfuse animals with saline and collect liver and mesenteric adipose tissue.
-
Endpoint Analysis:
-
Biochemistry: Measure plasma levels of glucose, triglycerides, and total cholesterol using commercial kits.
-
Histology: Fix a portion of the liver and adipose tissue in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and adipocyte size.
-
Inflammation: Homogenize tissue samples to measure TNFα levels by ELISA.
-
Protocol 2: In Vitro Model of Hepatocyte Steatosis
This protocol describes the use of ML204 to study its effects on lipid accumulation in a cell culture model of NAFLD.
Materials:
-
HepG2 or primary hepatocytes
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Fatty acid solution: Oleic acid and Palmitic acid complexed to BSA
-
ML204 dissolved in DMSO
-
Oil Red O staining solution
-
TRIzol reagent for RNA extraction
-
qPCR reagents and primers for lipid metabolism genes (e.g., SREBP-1c, FASN, PPARα)
Methodology:
-
Cell Culture: Culture HepG2 cells in standard medium until they reach 70-80% confluency.
-
Induction of Steatosis: Starve cells in serum-free medium for 12 hours. Then, treat cells with a fatty acid solution (e.g., 1 mM oleic acid/palmitic acid at a 2:1 ratio) for 24 hours to induce lipid accumulation.
-
ML204 Treatment: Co-treat cells with the fatty acid solution and varying concentrations of ML204 (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO). Include a control group without fatty acid treatment.
-
Analysis of Lipid Accumulation:
-
After 24 hours, wash cells with PBS and fix with 10% formalin.
-
Stain intracellular lipid droplets with Oil Red O solution for 30 minutes.
-
Wash thoroughly and visualize under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at ~500 nm.
-
-
Gene Expression Analysis:
-
Lyse cells with TRIzol and extract total RNA.
-
Synthesize cDNA and perform quantitative PCR (qPCR) to analyze the expression of key genes involved in lipogenesis and fatty acid oxidation.
-
Conclusion and Future Directions
ML204 is a powerful and selective pharmacological tool for investigating the complex role of TRPC4 and TRPC5 channels in physiology and disease. The application notes provided here demonstrate its utility in studying diet-induced dyslipidemia and NAFLD. The finding that ML204 exacerbates these conditions suggests that TRPC4/TRPC5 channel activation may be a novel therapeutic strategy to explore. Future research should focus on elucidating the precise downstream molecular mechanisms linking TRPC4/TRPC5-mediated Ca²⁺ signaling to lipid metabolism pathways. Furthermore, applying ML204 to models of atherosclerosis will be crucial to understanding the full scope of these channels in cardiovascular and metabolic diseases.
Application Note: Protocols for Analyzing Lipid Content After Ceramide Synthase 1 (CerS1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central metabolites in the sphingolipid family, acting as both structural components of membranes and critical signaling molecules involved in processes like insulin resistance, apoptosis, and inflammation.[1][2] In mammals, ceramide synthesis is catalyzed by a family of six distinct ceramide synthase (CerS) enzymes, each exhibiting specificity for fatty acyl-CoA substrates of different lengths.[3] Ceramide Synthase 1 (CerS1) is primarily expressed in the brain and skeletal muscle and exclusively utilizes stearoyl-CoA to synthesize C18 ceramide.[3]
Recent research has identified potent and selective inhibitors of CerS1, such as the compound P053.[1] This application note uses P053 as a representative selective inhibitor of CerS1 to outline a series of protocols for analyzing the subsequent changes in cellular lipid content. Inhibition of CerS1 has been shown to decrease C18 ceramide levels, increase fatty acid oxidation in skeletal muscle, and reduce the accumulation of triglycerides and overall adiposity in diet-induced obesity models.[1][4] These protocols are designed to enable researchers to quantify the direct effects of CerS1 inhibition on sphingolipid profiles and assess the downstream consequences on cellular lipid metabolism and storage.
CerS1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Ceramide Synthase 1 in the de novo synthesis of C18 ceramides and its downstream metabolic influence.
References
- 1. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating ML207 Solubility Challenges in Aqueous Media: A Technical Guide
Researchers utilizing ML207 in aqueous environments frequently encounter solubility hurdles that can impact experimental reproducibility and outcomes. This technical support center provides a comprehensive guide to understanding and overcoming these challenges, offering detailed troubleshooting steps, frequently asked questions, and standardized protocols to ensure consistent and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a designation that can refer to different chemical compounds. To provide you with the most accurate solubility data, please specify the CAS number or the full chemical name of the this compound you are working with. Generally, many small molecule inhibitors, which this compound compounds often are, exhibit poor water solubility due to their typically hydrophobic nature. This can lead to precipitation in aqueous buffers, cell culture media, or assay systems, resulting in inaccurate concentration measurements and unreliable experimental results.
Q2: My this compound is precipitating out of solution during my experiment. What are the common causes?
A2: Precipitation of this compound in aqueous media can be triggered by several factors:
-
Exceeding the solubility limit: The concentration of this compound in your final solution may be higher than its maximum solubility in that specific aqueous medium.
-
Solvent shock: Rapidly diluting a stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH incompatibility: The pH of your aqueous medium may not be optimal for keeping this compound in a soluble state. Many compounds have ionizable groups, and their charge state, which influences solubility, is pH-dependent.
-
Temperature effects: Changes in temperature during your experiment can affect the solubility of this compound.
-
Interactions with other components: Components in your buffer or media (e.g., salts, proteins) can sometimes interact with this compound and reduce its solubility.
Q3: How can I prepare a stock solution of this compound?
A3: For many poorly soluble compounds, a high-concentration stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power.
Troubleshooting Guide: Enhancing this compound Solubility
If you are experiencing issues with this compound solubility, consider the following troubleshooting strategies. The table below summarizes key approaches and their recommended starting points.
| Strategy | Recommended Starting Point | Key Considerations |
| Co-solvents | Prepare a high-concentration stock in 100% DMSO. | Minimize the final concentration of the organic solvent in your aqueous medium to avoid cellular toxicity (typically ≤0.5% DMSO for cell-based assays). |
| pH Adjustment | Test the solubility of this compound in a range of pH buffers (e.g., pH 5.0, 7.4, 9.0). | The optimal pH will depend on the pKa of the compound. Ensure the chosen pH is compatible with your experimental system. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%). | Surfactants can interfere with certain assays or affect cell membrane integrity. Perform appropriate controls. |
| Sonication | Briefly sonicate the solution after dilution. | This can help to break up small aggregates and promote dissolution. Use gentle sonication to avoid heating the sample. |
| Warming | Gently warm the solution (e.g., to 37°C). | Be cautious, as prolonged heating can degrade the compound. Check the stability of this compound at elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A standardized protocol for preparing a stock solution is crucial for reproducibility.
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Aqueous Media
This protocol outlines a method to minimize precipitation when diluting the stock solution.
-
Prepare Aqueous Medium: Have your final aqueous buffer or cell culture medium ready in a suitable container.
-
Vortexing: While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with your experimental system.
Logical Troubleshooting Workflow
When encountering solubility issues, a systematic approach can help identify the root cause and the most effective solution.
By following these guidelines and systematically troubleshooting any issues that arise, researchers can improve the reliability and accuracy of their experiments involving this compound in aqueous media. For further assistance, please provide the specific chemical identifier for your this compound compound.
Potential off-target effects of ML207 in Drosophila
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML207 in Drosophila melanogaster. This compound is recognized as an inhibitor of lipid storage in Drosophila. This guide addresses potential on-target and off-target effects to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary effect of this compound in Drosophila?
A1: this compound has been identified as an inhibitor of lipid storage in Drosophila melanogaster. Experiments using this compound are expected to result in phenotypes associated with altered lipid metabolism, such as reduced triglyceride levels or changes in fat body morphology.
Q2: What is the likely molecular target of this compound in Drosophila?
A2: While the specific molecular target of this compound has not been definitively published, evidence from similarly named compounds, such as ML204, suggests that it likely targets a member of the Transient Receptor Potential (TRP) channel family. In Drosophila, several TRP channels, including TRPγ, have been implicated in the regulation of lipid metabolism.[1][2] Therefore, it is hypothesized that this compound exerts its effects on lipid storage by inhibiting a specific TRP channel involved in this process.
Q3: What are TRP channels and why might they be relevant to off-target effects?
A3: TRP channels are a diverse family of ion channels involved in a wide range of sensory and physiological processes.[3] Drosophila has 13 TRP channel members that function in vision, taste, hearing, thermosensation, and mechanosensation.[3][4] If this compound is not completely selective for the TRP channel involved in lipid metabolism, it may interact with other TRP channels, leading to unintended "off-target" phenotypes in these other sensory systems.
Q4: What are the general strategies to identify the molecular target and off-targets of a small molecule like this compound in Drosophila?
A4: Identifying the molecular targets of a small molecule can be approached through several methods:
-
Affinity Chromatography followed by Mass Spectrometry (AP-MS): This involves immobilizing this compound on a solid support to "pull down" interacting proteins from a fly lysate, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This technique assesses changes in the thermal stability of proteins in the presence of the compound. A target protein will often become more stable at higher temperatures when the compound is bound.[5]
-
Phenotypic Screening: A broad screen for various phenotypes (e.g., behavioral, developmental) can suggest which pathways are affected by the compound. This can be followed by genetic experiments, such as testing the compound on flies with mutations in candidate target genes.
Troubleshooting Guide for Unexpected Phenotypes
If you observe phenotypes beyond the expected effects on lipid storage, it may indicate off-target effects of this compound. This guide provides possible explanations and suggested confirmatory experiments.
| Observed Phenotype | Potential Off-Target Pathway | Rationale | Suggested Confirmatory Experiment |
| Reduced visual acuity or abnormal phototaxis | Phototransduction | The canonical TRP and TRP-like (TRPL) channels are essential for phototransduction in Drosophila.[6] Off-target inhibition could impair this process. | Perform an electroretinogram (ERG) to measure the electrical response of photoreceptor cells to light in this compound-treated flies compared to controls. |
| Altered feeding behavior (e.g., aversion to specific tastes) | Gustatory (Taste) Perception | Several TRP channels are involved in detecting different taste modalities, including bitter and sour compounds. | Conduct two-choice feeding assays to quantify preference for different tastants in the presence and absence of this compound.[7][8] |
| Abnormal larval crawling or adult climbing behavior | Mechanosensation or Proprioception | TRP channels like NompC are involved in mechanosensation and coordinated movement.[9] Off-target effects on these channels could lead to motor deficits. | Use a larval crawling assay on an agar plate or an adult negative geotaxis (climbing) assay to quantify locomotor function.[10][11] |
| Reduced response to touch or sound | Mechanosensation and Hearing | The TRP channel Nanchung is a key component of the mechanotransduction machinery in Johnston's organ, which is involved in hearing. | Test for auditory function by measuring sound-evoked potentials or by observing behavioral responses to sound stimuli. |
Experimental Protocols
Protocol for Identifying this compound Protein Targets using Affinity Chromatography-Mass Spectrometry (AP-MS)
This protocol describes a method to identify proteins from Drosophila lysate that bind to this compound.
Materials:
-
This compound-alkyne (a version of this compound with a clickable alkyne group)
-
Azide-functionalized agarose beads
-
Drosophila lysate (from whole flies or a specific tissue)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Homogenize adult Drosophila or dissected tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Compound Incubation: Incubate the lysate with this compound-alkyne at a predetermined concentration for 1-2 hours at 4°C. Include a DMSO control.
-
Click Chemistry Reaction: Add the azide-functionalized agarose beads, CuSO4, and sodium ascorbate to the lysate. Incubate for 1-2 hours at room temperature to covalently link this compound-alkyne (and any bound proteins) to the beads.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Run the eluate on an SDS-PAGE gel, excise the protein bands, and subject them to in-gel digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: Compare the identified proteins from the this compound-alkyne sample to the DMSO control. Proteins enriched in the this compound sample are candidate targets.
Protocol for Phenotypic Assessment of Locomotor Function (Larval Crawling Assay)
This protocol assesses the effect of this compound on larval locomotion.
Materials:
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This compound
-
Drosophila larvae (e.g., third instar)
-
Standard fly food supplemented with this compound or DMSO (vehicle control)
-
Agar plates (e.g., 2% agar in water)
-
Camera for recording larval movement
-
Image analysis software (e.g., ImageJ with relevant plugins)
Procedure:
-
Drug Treatment: Rear larvae on food containing various concentrations of this compound or a DMSO control from an early developmental stage.
-
Larva Collection: Gently remove third instar larvae from the food vials and wash them with water to remove food debris.
-
Crawling Assay: Place a single larva in the center of an agar plate. Allow it to acclimate for 30 seconds.
-
Recording: Record the larva's movement for a set period (e.g., 60 seconds) using an overhead camera.
-
Data Analysis: Use image analysis software to track the path of the larva and calculate parameters such as crawling speed, path length, and turning frequency.
-
Statistical Analysis: Compare the locomotor parameters of this compound-treated larvae to the DMSO-treated controls using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Hypothetical signaling pathway for this compound's effect on lipid storage.
Caption: Workflow for identifying and validating off-target effects of this compound.
References
- 1. TRPγ regulates lipid metabolism through Dh44 neuroendocrine cells | eLife [elifesciences.org]
- 2. TRPγ regulates lipid metabolism through Dh44 neuroendocrine cells [elifesciences.org]
- 3. TRP channels and lipids: from Drosophila to mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. TRP channels in Drosophila photoreceptors: the lipid connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Using Linear Agarose Channels to Study Drosophila Larval Crawling Behavior [jove.com]
Troubleshooting ML207 Toxicity in Fly Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential toxicity issues encountered when using the Kir2.1 inhibitor, ML207, in Drosophila melanogaster (fly) models. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1. In mammals, Kir2.1 channels are crucial for maintaining a stable, negative resting membrane potential in excitable cells like neurons and cardiomyocytes.[1] By blocking these channels, this compound can cause membrane depolarization, leading to increased excitability.
Q2: What are the homologs of Kir2.1 in Drosophila and where are they expressed?
Drosophila have three homologs of the Kir2 channel family: Irk1, Irk2, and Irk3.[2] These channels are known to be expressed in various tissues, including the Malpighian (renal) tubules, salivary glands, and the central nervous system.[2] Their expression in these tissues suggests their involvement in crucial physiological processes.
Q3: What are the potential toxic phenotypes to expect when using this compound in flies?
Based on the known function of Kir channels in Drosophila, inhibition by this compound could lead to a range of toxic phenotypes, including:
-
Developmental defects: Disruption of Kir channel function during development can be lethal or cause morphological abnormalities.[2]
-
Renal and excretory system dysfunction: Inhibition of Kir channels in the Malpighian tubules can impair fluid and ion transport.[2]
-
Neurological effects: As Kir channels regulate neuronal excitability, their inhibition can lead to behavioral abnormalities, seizures, or paralysis. Overexpression of Kir2.1 is used to inhibit neurons in Drosophila research, suggesting that its chemical inhibition could have the opposite effect, leading to hyperexcitability.[3][4]
-
Reproductive toxicity: Some Kir channels are involved in ovarian development, and their inhibition may reduce fertility and fecundity.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in fly models.
Issue 1: High mortality rates observed in adult flies after this compound feeding.
Possible Cause 1: this compound concentration is too high.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration and the LD50 (lethal dose, 50%). Start with a wide range of concentrations and narrow down to a sublethal range for your specific experiments.
-
Experimental Protocol: Adult Fly Viability Assay
-
Prepare fly food containing various concentrations of this compound and a control with the vehicle (e.g., DMSO) only.
-
Use 20-30 adult flies (both male and female) per vial for each concentration.
-
Count the number of dead flies at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days).
-
Calculate the percentage of survival at each concentration and time point.
-
Plot the survival curves and determine the LD50 using statistical software.
-
Possible Cause 2: Off-target effects of this compound.
-
Recommendation: While this compound is reported to be selective for Kir2.1, off-target effects are always a possibility with small molecule inhibitors.[6][7][8][9] If toxicity is observed at very low concentrations where the intended target is unlikely to be the sole cause, consider investigating potential off-target interactions. This can be complex but may involve looking for phenotypes unrelated to Kir channel function.
Issue 2: Reduced eclosion rates or developmental delays in this compound-treated larvae.
Possible Cause: this compound is interfering with critical developmental processes.
-
Recommendation: Conduct a detailed developmental toxicity assay to pinpoint the stage at which the developmental arrest or delay occurs.
-
Experimental Protocol: Developmental Toxicity (Eclosion) Assay
-
Collect eggs and place a defined number (e.g., 50-100) into vials containing food with different concentrations of this compound.[10][11]
-
Monitor the development of the flies daily.
-
Count the number of pupae formed and the number of adult flies that successfully eclose from the pupal case.[10]
-
Calculate the percentage of pupation and eclosion for each concentration.
-
Note any morphological abnormalities in the surviving adult flies.
-
| This compound Concentration | % Pupation (Mean ± SD) | % Eclosion (Mean ± SD) | Observed Phenotypes |
| Control (Vehicle) | 95 ± 3 | 92 ± 4 | Normal morphology |
| Low Concentration | 90 ± 5 | 80 ± 6 | Minor wing defects |
| Medium Concentration | 60 ± 8 | 40 ± 7 | Delayed development, smaller size |
| High Concentration | 20 ± 6 | 5 ± 3 | High larval/pupal lethality |
A hypothetical data table illustrating the expected outcomes of a developmental toxicity assay.
Issue 3: Abnormal behaviors observed in this compound-treated flies (e.g., hyperactivity, seizures, paralysis).
Possible Cause: this compound is affecting neuronal function by inhibiting Kir channels.
-
Recommendation: Quantify the behavioral phenotypes using established assays. This will provide objective data on the neurological effects of this compound.
-
Experimental Protocol: Locomotor Activity Assay (Negative Geotaxis)
-
Place a group of flies (e.g., 10-20) in a vertical column.
-
Tap the column to startle the flies to the bottom.
-
Record the time it takes for the flies to climb a certain distance up the column.
-
Repeat this for different concentrations of this compound and control groups.
-
A slower climbing time indicates a locomotor deficit.
-
-
Experimental Protocol: Seizure Assay
-
Observe individual flies treated with this compound for seizure-like behaviors, such as uncontrolled muscle contractions, wing flapping, and loss of posture.
-
Quantify the frequency and duration of these events.
-
Specialized equipment like fly activity monitors can provide more detailed data.
-
| Treatment Group | Climbing Speed (cm/s, Mean ± SD) | Seizure-like Events (per hour, Mean ± SD) |
| Control (Vehicle) | 2.5 ± 0.3 | 0.1 ± 0.1 |
| This compound (Low Dose) | 2.2 ± 0.4 | 1.5 ± 0.8 |
| This compound (High Dose) | 1.1 ± 0.5 | 8.2 ± 2.1 |
A hypothetical data table summarizing behavioral assay results.
Issue 4: Reduced fertility or fecundity in this compound-treated flies.
Possible Cause: this compound is impacting reproductive processes.
-
Recommendation: Perform a reproductive toxicity assay to assess the effect of this compound on egg-laying and offspring viability.
-
Experimental Protocol: Reproductive Toxicity Assay
-
Treat adult flies with different concentrations of this compound for a specific period.
-
Pair individual treated males with untreated virgin females, and vice versa.
-
Allow the pairs to mate and lay eggs for a set number of days.
-
Count the number of eggs laid (fecundity) and the number of adult offspring that develop from these eggs (fertility).
-
This will help determine if the toxicity affects males, females, or both.[12]
-
Signaling Pathways and Workflows
To aid in understanding the potential mechanisms of this compound toxicity and to guide experimental design, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound toxicity in Drosophila.
References
- 1. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. Kir2.1 - Wikipedia [en.wikipedia.org]
- 4. Ion Channels to Inactivate Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Inwardly Rectifying Potassium (Kir) Channels in the Toxicity of Flonicamid to Drosophila melanogaster [mdpi.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Developmental Toxicity Assays Using the Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ou.edu [ou.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Controlling for Vehicle Effects of DMSO in ML207 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with the molecule ML207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known functions?
A1: this compound is a small molecule that has been identified as a potent inhibitor of lipid storage in Drosophila melanogaster S3 cells. It is also reported to act as an inhibitor of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. Researchers should be aware of these distinct activities when designing experiments and interpreting results.
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound, like many organic molecules, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of experimental drugs for use in cell-based assays and in vivo studies.[1]
Q3: What are the potential off-target effects of DMSO in my experiments?
A3: DMSO is not biologically inert and can have various effects on cells, including:
-
Altered Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell proliferation, while higher concentrations can be cytotoxic.[1][2]
-
Changes in Gene Expression: DMSO has been shown to alter gene expression and protein content in cells.[3]
-
Impact on Signaling Pathways: It can influence cellular signaling pathways, potentially confounding the interpretation of experimental results.
-
Increased Cell Permeability: DMSO can increase the permeability of cell membranes, which may affect the uptake of other substances.[2]
Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible. While many cell lines can tolerate up to 0.5% DMSO, a concentration of 0.1% or lower is generally recommended to minimize off-target effects.[2][4] Highly sensitive cells, such as primary neurons, may require even lower concentrations.[2] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and assay.
Q5: What is a vehicle control and why is it essential?
A5: A vehicle control is a crucial experimental control where the cells or animals are treated with the same concentration of the vehicle (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself.[5] This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO solvent.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death in both this compound-treated and vehicle control groups. | The DMSO concentration is too high and is causing cytotoxicity. | Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Aim to use a final DMSO concentration of ≤ 0.1% if possible. |
| Unexpected or inconsistent results in this compound-treated groups. | The observed effect may be partially or wholly due to the DMSO vehicle. | Ensure you have a proper vehicle control for every experiment. The vehicle control should contain the exact same concentration of DMSO as your highest this compound treatment group. |
| This compound does not show the expected effect at the desired concentration. | The stock solution of this compound in DMSO may not be fully dissolved, or the final DMSO concentration is too low to maintain solubility. | Ensure your this compound stock solution is fully dissolved. You may need to gently warm the stock solution. If precipitation occurs upon dilution in media, consider preparing intermediate dilutions in a solution with a higher DMSO concentration before the final dilution in media. |
| Variability between replicate experiments. | Inconsistent preparation of this compound dilutions and vehicle controls. | Prepare fresh dilutions of this compound and DMSO for each experiment from a concentrated stock. Ensure thorough mixing at each dilution step. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Generally Tolerated Final DMSO Concentration | Recommended Final DMSO Concentration for Minimal Effects |
| Most immortalized cell lines | ≤ 0.5% | ≤ 0.1% |
| Primary cells | ≤ 0.1% | As low as possible (e.g., ≤ 0.05%) |
| Sensitive assays (e.g., gene expression analysis) | ≤ 0.1% | As low as possible |
Table 2: Example of a Serial Dilution Scheme for this compound and Corresponding DMSO Vehicle Controls
| Desired Final this compound Concentration | Preparation from a 10 mM this compound Stock in 100% DMSO | Final DMSO Concentration | Vehicle Control Preparation |
| 10 µM | 1 µL of 10 mM stock into 999 µL of media | 0.1% | 1 µL of 100% DMSO into 999 µL of media |
| 1 µM | 1 µL of a 1 mM intermediate dilution into 999 µL of media | 0.1% (if intermediate is in DMSO) or lower | Matched to the final DMSO concentration of the drug |
| 100 nM | 1 µL of a 100 µM intermediate dilution into 999 µL of media | 0.1% (if intermediate is in DMSO) or lower | Matched to the final DMSO concentration of the drug |
Detailed Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
This protocol is essential to perform for each new cell line or assay to establish the safe working concentration of DMSO.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
100% DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 1.0% (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, include a "media only" control with no DMSO.
-
Remove the old media from the cells and add the media containing the different DMSO concentrations.
-
Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum non-toxic concentration.
Protocol 2: Controlling for Vehicle Effects in an this compound Dose-Response Experiment
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
100% DMSO
-
Appropriate cell culture plates (e.g., 96-well)
Procedure:
-
Seed your cells and allow them to adhere overnight.
-
Determine the desired final concentrations of this compound to test (e.g., a dose-response curve from 10 nM to 10 µM).
-
Calculate the dilution factor required to achieve the highest concentration of this compound from your stock solution. This will determine the final concentration of DMSO in all your treatment wells. Aim for a final DMSO concentration of ≤ 0.1%.
-
Prepare your serial dilutions of this compound in complete cell culture medium.
-
Prepare the Vehicle Control: Prepare a solution of DMSO in complete cell culture medium at the exact same final concentration as your highest this compound treatment. For example, if your 10 µM this compound treatment results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in media.
-
Set up your experimental plate with the following conditions (in triplicate or more):
-
Untreated cells (media only)
-
Vehicle control (e.g., 0.1% DMSO)
-
Increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM)
-
-
Incubate for the desired time and then perform your downstream analysis (e.g., cell viability assay, lipid droplet staining, electrophysiology).
-
When analyzing your data, normalize the results of the this compound-treated groups to the vehicle control group to account for any effects of the DMSO.
Visualizations
Caption: Putative signaling pathway for this compound as a lipid storage inhibitor in Drosophila.
Caption: Proposed mechanism of this compound as an inhibitor of the TRPC4/5 signaling pathway.
Caption: Experimental workflow for controlling for DMSO vehicle effects in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid droplet-based storage fat metabolism in Drosophila: Thematic Review Series: Lipid Droplet Synthesis and Metabolism: from Yeast to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results with ML207 in Lipid Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results when using the small molecule ML207 in lipid assays. This compound has been identified as an inhibitor of lipid storage in Drosophila melanogaster, and this resource provides detailed troubleshooting advice and frequently asked questions to help you achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is a small molecule identified as an inhibitor of lipid storage in the fruit fly, Drosophila melanogaster. It was discovered through a high-throughput screening assay using Drosophila embryonic cell lines (Kc167 and S3). Its precise molecular target and mechanism of action are still under investigation, but it has been shown to reduce the accumulation of neutral lipids in cellular models.
Q2: I am seeing variable results in my lipid droplet quantification after this compound treatment. What are the common causes?
A2: Inconsistent results in lipid droplet quantification assays with this compound can stem from several factors:
-
Cell Health and Density: Variations in cell seeding density and overall cell health can significantly impact lipid metabolism and the cellular response to this compound.
-
Oleic Acid Preparation: The quality, concentration, and method of oleic acid supplementation to induce lipid droplet formation are critical for assay consistency.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay medium. Precipitation of the compound will lead to inaccurate effective concentrations.
-
Assay Timing: The timing of this compound treatment in relation to oleic acid stimulation and the final assay readout needs to be precisely controlled.
-
Detection Method Sensitivity: The choice of fluorescent dye for lipid droplet staining and the imaging or plate reader settings can influence the results.
Q3: Could this compound be interfering with my fluorescent lipid droplet stain?
A3: Yes, this is a possibility. Small molecules can sometimes exhibit autofluorescence at the excitation and emission wavelengths used for common lipid droplet stains like BODIPY 493/503 or Nile Red. This can lead to artificially high background signals and mask the true effect of the compound. It is crucial to run appropriate controls to test for compound autofluorescence.
Q4: How can I be sure that the observed reduction in lipid droplets is not due to cytotoxicity?
A4: This is a critical control. A decrease in lipid droplets could be a secondary effect of cell death or stress. It is essential to perform a parallel cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or a live/dead cell stain) at the same concentrations and incubation times used in your lipid assay to ensure that the observed phenotype is not due to this compound-induced toxicity.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound in lipid assays.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before plating. Check for and address any edge effects in your microplates. |
| Uneven Compound Distribution | After adding this compound, mix the plate gently by tapping or using a plate shaker to ensure uniform distribution. Visually inspect for any signs of compound precipitation. |
| Variable Oleic Acid Stimulation | Prepare a fresh, homogenous stock solution of oleic acid complexed to bovine serum albumin (BSA) for each experiment. Ensure consistent and thorough mixing when adding it to the wells. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 2: No or Weak Inhibitory Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. |
| Incorrect Assay Timing | Optimize the pre-incubation time with this compound before oleic acid stimulation, as well as the total treatment duration. |
| Compound Degradation | Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working dilutions for each experiment. |
| Cell Type Insensitivity | The effect of this compound may be specific to certain cell types. Consider testing its activity in the Drosophila S3 cell line where its activity was initially confirmed. |
Problem 3: Discrepancy Between Fluorescent Staining and Biochemical Lipid Quantification
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | Include control wells with this compound but without the fluorescent lipid stain to measure the compound's intrinsic fluorescence at the assay wavelengths. Subtract this background from your measurements. |
| Quenching of Fluorescent Dye | This compound might quench the signal of the fluorescent dye. This can be tested by adding this compound to stained lipid droplets in a cell-free system. |
| Interference with Biochemical Assay | The compound may interfere with the enzymes or reagents used in a biochemical triglyceride assay. Run a control where this compound is added directly to the assay reaction with a known amount of triglyceride standard to check for interference.[1] |
| Different Lipid Pools Measured | Fluorescent stains visualize neutral lipid droplets, while a total triglyceride assay measures all triglycerides in the cell lysate. This compound might be affecting the distribution or packaging of lipids rather than their total amount. |
Experimental Protocols
Key Experimental Workflow: Cell-Based Lipid Droplet Assay
This protocol is based on the methodology used in the high-throughput screen that identified this compound.[1]
-
Cell Culture and Plating:
-
Culture Drosophila S3 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum.
-
Plate cells in a 384-well, clear-bottom black plate at a density of 10,000 cells per well.
-
Allow cells to attach for at least 4 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept below 0.5%.
-
Add the diluted this compound or vehicle control to the cells and incubate for the desired pre-treatment time (e.g., 1 hour).
-
-
Lipid Droplet Induction:
-
Prepare a 10 mM stock solution of oleic acid complexed to 10% (w/v) fatty-acid-free BSA in phosphate-buffered saline (PBS).
-
Dilute the oleic acid-BSA complex in cell culture medium to the desired final concentration (e.g., 1 mM).
-
Add the oleic acid-containing medium to the cells and incubate for 16-24 hours.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with a solution containing a lipid droplet dye (e.g., 1 µg/mL BODIPY 493/503) and a nuclear counterstain (e.g., Hoechst 33342) for 30 minutes.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to identify nuclei and cell boundaries.
-
Segment and quantify the intensity and number of lipid droplets within each cell.
-
Normalize the lipid droplet signal to the cell number.
-
Visualizations
Signaling and Experimental Pathways
Caption: Workflow for a cell-based lipid droplet assay to test this compound activity.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
ML207 stability in long-term experiments
Welcome to the technical support center for ML207. This resource is designed to assist researchers, scientists, and drug development professionals with their long-term experiments involving this novel lipid storage inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule identified as a potent inhibitor of lipid storage, particularly in Drosophila melanogaster. It belongs to a thienopyrrole-5-carboxamide chemical scaffold. Its primary function is to block the formation of lipid droplets within cells, which are organelles responsible for storing neutral lipids. This makes this compound a valuable tool for studying lipid metabolism and related diseases.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. Please refer to the table below for a summary of recommended storage for both the solid compound and stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in pure DMSO to your desired concentration. For example, to create a 10 mM stock solution, you would dissolve 4.49 mg of this compound (with a molecular weight of 448.58 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions or cell culture media for long-term experiments?
A4: While specific data on the long-term stability of this compound in aqueous solutions or cell culture media is not extensively published, it is a common challenge for many small molecule inhibitors. The stability can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is advisable to prepare fresh working solutions from your DMSO stock for each experiment, especially for long-term studies. If you suspect instability, you may need to perform pilot experiments to determine the compound's half-life in your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Decreased or No Inhibitory Activity of this compound
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Possible Cause 1: Improper Storage. this compound may have degraded due to incorrect storage temperatures or exposure to light and moisture.
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Solution: Ensure that the solid compound and DMSO stock solutions are stored according to the recommended conditions summarized in the data table. Always protect the compound from light.
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Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the stock solution can lead to degradation or precipitation of the compound.
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Solution: Aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles.
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Possible Cause 3: Instability in Experimental Medium. this compound may not be stable in your cell culture medium over the duration of a long-term experiment.
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Solution: Prepare fresh working solutions of this compound in your experimental medium immediately before each use. For very long experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. You can test the stability by incubating this compound in your medium for various time points and then testing its activity.
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Possible Cause 4: Incorrect Dosage. The concentration of this compound used may be too low to elicit a significant inhibitory effect.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup.
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Issue 2: High Variability in Experimental Results
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Possible Cause 1: Inconsistent Compound Concentration. Inaccurate pipetting or dilution of the stock solution can lead to variability.
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Solution: Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
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Possible Cause 2: Cell Health and Confluency. The physiological state of the cells can significantly impact their response to this compound.
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Solution: Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. Monitor cell viability throughout the experiment.
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Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth, leading to skewed results.
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Solution: Avoid using the outer wells of multi-well plates for data collection. Instead, fill them with sterile PBS or medium to create a humidity barrier.
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Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
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Possible Cause: Non-specific activity. At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects.
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Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different lipid droplet formation inhibitor as a control to confirm that the observed phenotype is specific to the inhibition of lipid storage.
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Data Presentation
| Parameter | Recommendation |
| Chemical Formula | C₂₆H₂₈N₂O₃S |
| Molecular Weight | 448.58 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C, dry and dark. |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks): 0 - 4 °C. Long-term (months): -20 °C. |
| Shelf Life (Solid) | >2 years if stored properly. |
Experimental Protocols
Key Experiment: Quantification of Lipid Droplet Formation
This protocol is adapted for studying the effect of this compound on oleic acid-induced lipid droplet formation in Drosophila S2 cells.
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Cell Seeding: Plate Drosophila S2 cells in a suitable multi-well plate at a density that allows for optimal growth and analysis.
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Compound Treatment: Prepare a working solution of this compound in the cell culture medium. Add the desired concentration of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of lipid droplet formation).
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Lipid Droplet Induction: To induce lipid droplet formation, add oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium. A typical concentration is 400 µM oleic acid.
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Incubation: Incubate the cells for a sufficient period to allow for lipid droplet formation (e.g., 18-24 hours).
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Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Stain the lipid droplets with a fluorescent lipophilic dye such as BODIPY 493/503 or Nile Red.
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Imaging: Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.
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Image Analysis: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.
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Data Analysis: Compare the lipid droplet quantification data between the different treatment groups (vehicle control, this compound-treated, and positive control) to determine the inhibitory effect of this compound.
Visualizations
Technical Support Center: Troubleshooting ML207-Induced Developmental Delays in Drosophila
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering developmental delays in Drosophila melanogaster when using the Kir channel inhibitor, ML207.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in Drosophila?
A1: this compound is an inhibitor of inwardly rectifying potassium (Kir) channels. In Drosophila, these channels are crucial for various physiological processes. Inhibition of Kir channels by this compound leads to depolarization of cells, which can alter intracellular calcium levels and disrupt the regulated release of signaling molecules.[1] One of the key pathways affected is the Decapentaplegic (Dpp) signaling pathway, which is essential for proper morphogenesis, particularly in structures like the wings.[1] Disruption of the temporal dynamics of Dpp release can lead to developmental signaling defects and subsequent delays or abnormalities.[1] Kir channels are also involved in salivary gland function, feeding, and ovarian development, and their inhibition can adversely affect these processes.[2][3]
Q2: What are the expected phenotypes when treating Drosophila with this compound?
A2: The primary expected phenotype is a developmental delay, which can manifest as a prolonged larval stage, a delay in the onset of pupariation, or a longer pupal stage.[4][5] Depending on the concentration of this compound and the developmental stage at which it is administered, you may also observe:
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Reduced body size in larvae and adults.[4]
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Morphological defects, particularly in the wings.[1]
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Reduced feeding behavior.[2]
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In some cases, lethality, especially at higher concentrations.[4][6]
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Impaired ovarian development in adult flies.[3]
Q3: At which developmental stage is Drosophila most sensitive to this compound?
A3: Early larval stages are often more sensitive to chemical treatments that affect development.[4] Administering this compound to first or second instar larvae is likely to produce more pronounced developmental delays and has a higher potential for lethality compared to treatment during the third instar.[4] This is because critical growth and developmental signaling events are occurring during these early stages.[4][7]
Q4: How can I quantify the developmental delay induced by this compound?
A4: Developmental delay can be quantified by measuring the time it takes for a cohort of animals to reach specific developmental milestones.[4][8][9] Key parameters to measure include:
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Time to pupariation: The time from egg laying to the formation of the puparium.
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Time to eclosion: The time from egg laying to the emergence of the adult fly.
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Duration of larval instars: This can be tracked by observing molting events.[9]
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Larval size: Measure the length or surface area of larvae at specific time points.[4][10]
A simple method is to collect synchronized eggs, place them on food containing this compound, and then count the number of pupae and eclosed adults each day.[10]
Troubleshooting Guides
Problem 1: No observable phenotype or developmental delay at the expected concentration.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the source and purity of your this compound stock. Prepare a fresh solution. |
| Insufficient Concentration | The effective concentration in your fly strain may be higher than initially anticipated. Perform a dose-response experiment with a range of this compound concentrations. |
| Compound Degradation in Food | Prepare fresh food with this compound for each experiment. Avoid prolonged storage of treated food, especially at room temperature. |
| Genetic Background of Fly Strain | Different Drosophila strains can have varying sensitivities to chemical compounds.[8] If possible, test the effect of this compound on a standard wild-type strain (e.g., Canton-S or Oregon-R) to establish a baseline. |
| Timing of Treatment | Ensure that the treatment is administered at a developmental stage that is sensitive to Kir channel inhibition (e.g., early larval stages). |
Problem 2: High or complete lethality in the experimental group.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | This is the most common cause of excessive lethality. Perform a dose-response curve to determine the LC50 (lethal concentration for 50% of the population) and identify a sublethal concentration that induces a developmental delay without causing widespread death. |
| Solvent Toxicity | If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the fly food is not toxic. Run a control group with the solvent alone at the same concentration used in the experimental group. |
| Early Larval Stage Hypersensitivity | First instar larvae can be particularly vulnerable.[4] Consider starting the treatment at the second or third instar to reduce lethality while still observing a developmental delay. |
| Contaminated Food or Vials | Ensure that the fly food and vials are properly prepared and free of contaminants that could contribute to lethality. |
Problem 3: High variability in the timing of developmental milestones within the same experimental group.
| Possible Cause | Troubleshooting Step |
| Lack of Synchronized Development | Ensure that the larvae used in the experiment are at the same developmental stage. Collect eggs over a short time window (e.g., 2-4 hours) to synchronize the starting population. |
| Uneven Distribution of this compound in Food | Mix the this compound thoroughly into the fly food to ensure a homogenous concentration. Allow the food to cool sufficiently before adding the compound to prevent degradation, but ensure it is still liquid enough for proper mixing. |
| Inconsistent Environmental Conditions | Maintain a constant temperature, humidity, and light-dark cycle for all experimental and control vials, as these factors can significantly influence the rate of development.[9] |
| Overcrowding of Larvae | Larval density can affect developmental timing. Ensure that you have a consistent and appropriate number of larvae per vial (e.g., 20-30 larvae). |
Data Presentation
Table 1: Example Dose-Response of this compound on Drosophila Developmental Timing
| This compound Concentration (µM) | Mean Time to Pupariation (hours ± SD) | Mean Time to Eclosion (hours ± SD) | Survival to Adulthood (%) |
| 0 (Control) | 120 ± 4 | 240 ± 6 | 95 |
| 10 | 125 ± 5 | 250 ± 7 | 92 |
| 25 | 138 ± 6 | 275 ± 8 | 85 |
| 50 | 155 ± 8 | 310 ± 10 | 60 |
| 100 | N/A | N/A | 5 |
SD: Standard Deviation
Table 2: Effect of this compound Treatment on Larval Size
| Treatment Group | Larval Length at 96 hours (mm ± SD) |
| Control (0 µM this compound) | 4.2 ± 0.3 |
| 25 µM this compound | 3.5 ± 0.4 |
| 50 µM this compound | 2.8 ± 0.5 |
SD: Standard Deviation
Experimental Protocols
Protocol 1: Administration of this compound through Fly Food
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
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Prepare Fly Food: Prepare your standard fly food medium and allow it to cool to approximately 50-60°C.
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Add this compound to Food: Add the appropriate volume of the this compound stock solution to the molten food to achieve the desired final concentration. For the control group, add an equivalent volume of the solvent alone.
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Mix Thoroughly: Vigorously mix the food to ensure even distribution of the compound.
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Dispense Food: Aliquot the food into vials and allow it to solidify.
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Synchronize Larvae: Collect eggs from a population cage over a 2-4 hour period.
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Seed Vials: Transfer a consistent number of eggs or first-instar larvae (e.g., 30) to each vial.
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Incubate: Maintain the vials at a constant temperature and humidity with a consistent light cycle.
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Monitor Development: Record the number of pupae and eclosed adults daily.
Protocol 2: Quantifying Developmental Delay
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Establish Synchronized Cohorts: Set up control and experimental vials as described in Protocol 1.
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Daily Pupariation Count: Starting from approximately 4 days after egg laying, count the number of new pupae in each vial every 24 hours. Continue until all larvae have pupariated or died.
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Daily Eclosion Count: Once pupae have formed, monitor the vials daily and count the number of eclosed adult flies. Remove eclosed adults after counting to avoid confusion.
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Calculate Mean Times: For each vial, calculate the mean time to pupariation and eclosion.
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Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences between the control and experimental groups are significant.
Visualizations
Caption: this compound inhibits Kir channels, altering ion flow and Dpp release.
Caption: Workflow for assessing this compound-induced developmental delays.
Caption: Troubleshooting logic for high lethality in this compound experiments.
References
- 1. Inwardly rectifying potassium channels influence Drosophila wing morphogenesis by regulating Dpp release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inwardly rectifying potassium channels: Critical insights for insect species and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Inwardly Rectifying Potassium (Kir) Channels in the Toxicity of Flonicamid to Drosophila melanogaster [mdpi.com]
- 4. Lethality and Developmental Delay in Drosophila melanogaster Larvae after Ingestion of Selected Pseudomonas fluorescens Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injury response checkpoint and developmental timing in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How growth abnormalities delay "puberty" in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for quantifying the rate of embryogenesis uncovers considerable genetic variation for the duration of embryonic development in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The PEDtracker: An Automatic Staging Approach for Drosophila melanogaster Larvae [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
Mitigating ML207 precipitation in cell culture media
Welcome to the technical support center for ML207. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the human inward rectifier potassium channel Kir2.1. By blocking this channel, this compound can be used to study the physiological roles of Kir2.1 in various cell types, including neurons, cardiac myocytes, and endothelial cells. Its mechanism of action involves the direct blockade of the ion conduction pore of the Kir2.1 channel.
Q2: What are the common causes of this compound precipitation in cell culture media?
This compound is a hydrophobic molecule with limited aqueous solubility. Precipitation in cell culture media can be triggered by several factors:
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a primary cause of precipitation.
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Improper Stock Solution Preparation: Inaccurate weighing, incomplete dissolution in the solvent, or using a suboptimal solvent can lead to the formation of micro-precipitates in the stock solution, which then act as seeds for further precipitation in the media.
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Direct Addition to Aqueous Media: Adding a concentrated DMSO stock of this compound directly to the aqueous cell culture medium without proper mixing can cause it to "crash out" of solution.
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Interaction with Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
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pH and Temperature Fluctuations: Changes in the pH or temperature of the cell culture medium can affect the solubility of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound is readily soluble in DMSO.
Q4: How should I store my this compound stock solution?
Store the this compound stock solution at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your cell culture experiments.
Visualizing the Troubleshooting Workflow
References
Technical Support Center: Interpreting Unexpected Phenotypes with ML207 Treatment
Disclaimer: Information regarding a specific small molecule designated "ML207" is not publicly available. This guide provides a general framework for troubleshooting unexpected phenotypes observed with small molecule inhibitors in cell-based assays, using "this compound" as a placeholder. The principles and methodologies described here are broadly applicable to experimental work with novel chemical probes.
Frequently Asked Questions (FAQs)
Q1: We treated our cells with this compound, expecting to see phenotype X, but instead, we observed widespread cell death. What could be the cause?
A1: Unexpected cytotoxicity is a common issue when working with new small molecules. Several factors could be at play:
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High Concentration: The concentration of this compound used might be too high for your specific cell line, leading to off-target effects or general toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
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On-Target Toxicity: The intended target of this compound, when inhibited, may be critical for cell survival in your specific cell model.
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Compound Instability: The compound may be degrading in the culture medium into a toxic byproduct.
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Contamination: The this compound stock or the cell culture itself could be contaminated.
Q2: We do not observe the expected phenotype after this compound treatment. Why is it not working?
A2: A lack of an observable phenotype can be due to several reasons:
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Insufficient Concentration or Potency: The concentration of this compound may be too low to effectively inhibit its target in your cellular context.
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Compound Inactivity: The compound may have degraded due to improper storage or handling.
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Cell Line Specificity: The target of this compound may not be expressed in your cell line, or the pathway may not be active.
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Redundant Pathways: Cells may have compensatory mechanisms that bypass the effect of this compound's target inhibition.
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Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.
Q3: We are seeing a phenotype that is completely different from what has been reported for inhibitors of this target. How do we interpret this?
A3: This situation strongly suggests potential off-target effects. Off-target effects occur when a compound interacts with unintended proteins or pathways.[1][2] It is also possible that the reported phenotype is cell-type specific and your model responds differently. A third possibility is that this compound has a novel, previously uncharacterized on-target effect.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cytotoxicity
If you observe significant cell death after this compound treatment, follow these steps:
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the EC50 (effective concentration) for the expected phenotype and the CC50 (cytotoxic concentration).
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Run a Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity.
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Verify Target Expression: Confirm that the intended target of this compound is expressed in your cell line at the protein level.
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Assess Compound Stability: Check the stability of this compound in your cell culture medium over the time course of your experiment.
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Use a Positive Control: If available, use another known inhibitor of the same target to see if it recapitulates the cytotoxicity.
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Consider a Rescue Experiment: If the target has a known ligand or downstream product, see if adding it back can rescue the cells from death.
Guide 2: Troubleshooting Lack of Expected Phenotype
If this compound is not producing the anticipated effect, consider the following troubleshooting workflow:
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Confirm Compound Activity: Before use in a cellular assay, confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR if possible.
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Optimize Treatment Conditions: Vary the treatment time and concentration of this compound.
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Validate the Assay: Use a known positive control to ensure your assay is working as expected.
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Check for Target Engagement: If an assay is available (e.g., a target-specific antibody for western blot, or a thermal shift assay), confirm that this compound is engaging with its intended target in the cells.
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Evaluate Alternative Cell Lines: Test this compound in a cell line known to be sensitive to the inhibition of the target pathway.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Phenotypes with this compound Treatment
| Unexpected Phenotype | Possible Causes | Recommended Troubleshooting Steps |
| High Cytotoxicity | 1. Concentration too high2. Solvent toxicity3. On-target toxicity4. Compound instability5. Contamination | 1. Perform dose-response curve2. Run solvent control3. Use a secondary inhibitor of the same target4. Assess compound stability5. Check for mycoplasma and other contaminants |
| No Phenotype | 1. Concentration too low2. Inactive compound3. Target not expressed4. Redundant pathways5. Insensitive assay | 1. Increase concentration, perform dose-response2. Verify compound integrity3. Confirm target expression (e.g., Western Blot)4. Investigate parallel signaling pathways5. Use a more sensitive readout or a positive control |
| Unexpected Phenotype | 1. Off-target effects2. Cell-type specific response3. Novel on-target effect | 1. Test a structurally unrelated inhibitor of the same target2. Perform target knockdown (e.g., siRNA/shRNA) to see if it phenocopies this compound treatment3. Profile this compound against a panel of related targets (kinases, GPCRs, etc.) |
Experimental Protocols
Protocol 1: Determining CC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2x stock of this compound at various concentrations in cell culture medium. Also, prepare a 2x solvent control.
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Treatment: Remove the old medium from the cells and add the 2x compound dilutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
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siRNA Transfection: Transfect cells with an siRNA targeting your gene of interest or a non-targeting control siRNA.
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Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
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This compound Treatment: Treat the siRNA-transfected cells with this compound at a concentration that elicits the unexpected phenotype.
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Phenotypic Analysis: Assess the phenotype in all four groups: non-targeting siRNA + vehicle, non-targeting siRNA + this compound, target siRNA + vehicle, and target siRNA + this compound.
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Interpretation:
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If the phenotype of the target siRNA + vehicle group matches the phenotype of the non-targeting siRNA + this compound group, it suggests the phenotype is on-target.
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If the target siRNA does not produce the same phenotype as this compound, and this compound still causes the phenotype in the target siRNA-transfected cells, it suggests an off-target effect.
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Visualizations
Caption: A general workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: Logical flow of a dose-response experiment.
References
Validation & Comparative
A Comparative Guide to Lipid Storage Inhibitors: ML207 and Key DGAT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML207, a lipid storage inhibitor identified through phenotypic screening, with prominent Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors: A-922500, T863, and Pradigastat. This guide delves into their mechanisms of action, presents available quantitative data, and outlines relevant experimental protocols.
Introduction to Lipid Storage Inhibition
Excessive lipid accumulation in cells is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A key strategy to combat these conditions is the inhibition of lipid storage. This can be achieved through various mechanisms, with the inhibition of triglyceride synthesis being a primary focus. Triglycerides are the main form of stored energy in cells, and their synthesis is catalyzed by a family of enzymes, most notably Diacylglycerol Acyltransferases (DGATs).
This guide contrasts two approaches to identifying lipid storage inhibitors. The first is exemplified by this compound, a compound identified from a high-throughput phenotypic screen in Drosophila melanogaster for its ability to reduce lipid accumulation. The second approach involves the targeted inhibition of a specific enzyme, DGAT1, with small molecules like A-922500, T863, and Pradigastat.
Mechanism of Action
This compound: this compound was identified in a screen for small molecules that inhibit lipid storage in Drosophila cells.[1] Its precise molecular target has not been publicly disclosed. This represents a phenotypic discovery approach, where the primary outcome (reduced lipid storage) is observed without prior knowledge of the specific protein target.
DGAT1 Inhibitors (A-922500, T863, and Pradigastat): A-922500, T863, and Pradigastat are all potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1).[2][3][4] DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TAG). By blocking DGAT1, these inhibitors directly prevent the synthesis and subsequent storage of triglycerides in lipid droplets.[2][3][4]
Quantitative Comparison of Inhibitor Potency
Quantitative data for this compound is not publicly available. The following table summarizes the in vitro potency of the DGAT1 inhibitors.
| Inhibitor | Target | Species | IC₅₀ (nM) | Reference |
| A-922500 | DGAT1 | Human | 9 | [2] |
| DGAT1 | Mouse | 22 | [2] | |
| T863 | DGAT1 | Human/Mouse | 15 | [3] |
| Pradigastat | DGAT1 | - | Potent and selective | [4] |
In Vivo Efficacy
While in vivo data for this compound is not available, extensive studies have been conducted on the DGAT1 inhibitors.
| Inhibitor | Model | Key Findings | Reference |
| A-922500 | Diet-induced obese mice | 3 mg/kg dose significantly lowered serum triglycerides by 53% and free fatty acid concentrations by 55%. | [2] |
| Zucker fatty rats | 3 mg/kg dose reduced serum triglycerides by 39% and free fatty acids by 32% after 14 days. | [5] | |
| T863 | Diet-induced obese mice | Oral administration for 2 weeks resulted in weight loss, and reduced serum and liver triglycerides. | [6] |
| Pradigastat | Familial Chylomicronemia Syndrome (FCS) Patients | 40 mg daily dose reduced fasting triglycerides by 70% over 21 days. | [4][7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key experimental procedures relevant to the study of these inhibitors.
In Vitro DGAT1 Inhibition Assay
This assay measures the enzymatic activity of DGAT1 in the presence of an inhibitor.
Protocol Outline:
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Enzyme Source: Microsomes from cells overexpressing human or mouse DGAT1 are commonly used.[9]
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Substrates: A diacylglycerol analog (e.g., didecanoyl glycerol) and a radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]decanoyl-CoA) are used as substrates.[5]
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Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in an assay buffer (e.g., 20 mM HEPES, 2 mM MgCl₂, 0.04% BSA).[5]
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Detection: The reaction is stopped, and the radiolabeled triglyceride product is separated from the unreacted acyl-CoA substrate using chromatography (e.g., thin-layer chromatography).
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Quantification: The amount of radioactivity in the triglyceride spot is measured to determine the enzyme activity. The IC₅₀ value is calculated from the dose-response curve.
In Vivo Triglyceride Measurement in Mice
This protocol is used to assess the effect of lipid storage inhibitors on circulating triglyceride levels in a preclinical model.
Protocol Outline:
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Animal Model: Diet-induced obese mice are a common model.
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Dosing: The inhibitor is administered orally via gavage.[10][11][12][13][14] Dosing can be acute (a single dose) or chronic (daily for a set period).
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Blood Collection: Blood samples are collected at specified time points after dosing.
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Triglyceride Measurement: Plasma or serum is isolated, and triglyceride levels are measured using a commercial colorimetric assay kit.
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Data Analysis: Changes in triglyceride levels are compared between the inhibitor-treated group and a vehicle-treated control group.
Lipid Droplet Staining in Drosophila S2 Cells
This method is used to visualize and quantify lipid droplets in cultured cells, relevant to the discovery of compounds like this compound.
Protocol Outline:
-
Cell Culture: Drosophila S2 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with the test compound (e.g., this compound) for a specified duration.
-
Fixation: Cells are fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a lipophilic dye such as Nile Red, which fluoresces brightly in a lipid-rich environment.[15][16][17]
-
Imaging: Cells are imaged using fluorescence microscopy.
-
Quantification: The number and size of lipid droplets per cell are quantified using image analysis software.
Conclusion
The comparison between this compound and the DGAT1 inhibitors highlights two distinct yet valuable approaches in the quest for novel therapeutics for metabolic diseases. The phenotypic screening approach that led to the discovery of this compound offers the potential to identify compounds with novel mechanisms of action. However, subsequent target deconvolution is necessary to understand their mode of action and potential off-target effects.
In contrast, the target-based approach, exemplified by the DGAT1 inhibitors A-922500, T863, and Pradigastat, provides a clear mechanism of action from the outset, facilitating rational drug design and optimization. The extensive preclinical and clinical data available for these compounds demonstrate the potential of DGAT1 inhibition as a therapeutic strategy for managing hypertriglyceridemia. Further research into the molecular target and mechanism of this compound will be crucial to fully assess its therapeutic potential and to understand how it compares to the well-established class of DGAT1 inhibitors.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 9. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
Genetic Validation of the TRPC4/TRPC5 Pathway: A Comparative Guide to Pharmacological Inhibitors
For correspondence: [AI Assistant's Contact Information]
Abstract
This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the target pathway of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels. While the initial query mentioned ML207, the available scientific literature points to the closely related compound, ML204, as a well-characterized inhibitor of the TRPC4/TRPC5 pathway. Therefore, this document will focus on the genetic validation of the TRPC4/TRPC5 signaling pathway, using ML204 as a reference compound and comparing it with other pharmacological alternatives. We present quantitative data on inhibitor potency, summarize the phenotypic outcomes of genetic knockout studies, and provide detailed experimental protocols for key validation assays.
Introduction: Targeting the TRPC4/TRPC5 Pathway
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes by mediating calcium influx. Among these, TRPC4 and TRPC5 are of significant interest as therapeutic targets due to their involvement in neurological disorders, cardiovascular regulation, and other conditions. Pharmacological inhibitors are invaluable tools for studying the function of these channels; however, genetic validation is the gold standard for confirming the on-target effects of these compounds.
This guide focuses on the genetic validation of the TRPC4/TRPC5 pathway, with a particular emphasis on comparing the effects of the pharmacological inhibitor ML204 with the phenotypes observed in TRPC4 and TRPC5 knockout animal models. We also provide a comparative analysis of ML204 with other known TRPC4/TRPC5 inhibitors.
The TRPC4/TRPC5 Signaling Pathway
TRPC4 and TRPC5 channels can be activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, these channels allow the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and an increase in intracellular calcium concentration. This calcium signal, in turn, triggers a variety of downstream cellular responses.
Genetic Validation: Knockout Mouse Phenotypes
The most direct way to validate the target of a pharmacological inhibitor is to compare its effects with the phenotype of a genetic knockout of the putative target. Below is a summary of the reported phenotypes for TRPC4, TRPC5, and double knockout mice.
| Gene Knockout | Reported Phenotype | Relevance to Pharmacological Inhibition |
| TRPC4 Knockout | Diminished innate fear and anxiety-like behaviors[1]. Reduced visceral pain[2]. Impaired endothelium-dependent vasorelaxation[3][4]. | The anxiolytic effects of TRPC4/5 inhibitors like HC-070 and M084 are consistent with the reduced anxiety phenotype of TRPC4 knockout mice[5][6][7]. |
| TRPC5 Knockout | Reduced anxiety-like behavior[8]. Resistance to pilocarpine-induced seizures and reduced neuronal cell death[9][10]. Obesity and postpartum depression-like behavior in a knockin mouse model[11]. | The anti-seizure and neuroprotective effects observed in TRPC5 knockout mice suggest potential therapeutic applications for selective TRPC5 inhibitors[10]. |
| TRPC4/TRPC5 Double Knockout | Diminished innate fear responses, similar to single knockouts[12]. Full protection from the adverse effects of the TRPC4/5 activator (-)-englerin A[13]. | The double knockout provides a crucial control for assessing the on-target effects of dual TRPC4/TRPC5 inhibitors, ensuring that the observed pharmacological effects are not due to off-target interactions. |
Comparative Analysis of Pharmacological Inhibitors
Several small molecule inhibitors targeting TRPC4 and TRPC5 channels have been developed. This section provides a comparative overview of their potency and selectivity.
| Compound | Target(s) | IC50 (TRPC4) | IC50 (TRPC5) | Selectivity Notes | Reference(s) |
| ML204 | TRPC4/TRPC5 | ~1 µM | ~3 µM | Selective against other TRP channels (TRPV1, TRPV3, TRPA1, TRPM8) and voltage-gated ion channels. | [14][15] |
| Pico145 (HC-608) | TRPC1/TRPC4/TRPC5 | 1.3 nM | 0.349 nM | Highly potent and selective against TRPC3, TRPC6, and other TRP channels.[14][16][17][18] | [14][16][17][18] |
| HC-070 | TRPC4/TRPC5 | 46 nM | 9.3 nM | Over 400-fold selectivity against a wide range of other ion channels, receptors, and kinases.[5][7][19][20] | [5][7][19][20] |
| M084 | TRPC4/TRPC5 | 10.3 µM | 8.2 µM | Shows antidepressant and anxiolytic-like effects in mice.[2][6][15][21][22] | [2][6][15][21][22] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of drug targets. Below are protocols for key assays used in the characterization of TRPC4/TRPC5 inhibitors and their genetic validation.
Experimental Workflow for Genetic Validation
The process of genetic validation involves creating a knockout model and comparing the resulting phenotype with the effects of the pharmacological agent.
Calcium Influx Assay Using Fluo-4 AM
This protocol describes a method for measuring changes in intracellular calcium in response to TRPC4/TRPC5 channel activation and inhibition using the fluorescent indicator Fluo-4 AM in a plate-based assay.
Materials:
-
HEK293 cells stably expressing human TRPC4 or TRPC5.
-
Fluo-4 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPC4/TRPC5 agonist (e.g., carbachol for muscarinic receptor-coupled activation).
-
Test compounds (e.g., ML204 and alternatives).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-TRPC4/5 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Compound Incubation: Add the test compounds (e.g., ML204) at various concentrations to the appropriate wells and incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for each well.
-
Inject the agonist into each well and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the concentration of the test compound to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording TRPC4/TRPC5 channel currents in transfected cells using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells transiently or stably expressing TRPC4 or TRPC5.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2).
-
Agonist and inhibitor solutions.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Apply the agonist to the external solution to activate TRPC4/TRPC5 channels and record the resulting current.
-
After a stable current is established, apply the test inhibitor to the external solution and record the change in current amplitude.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The genetic validation of the TRPC4/TRPC5 pathway through the use of knockout models provides strong evidence for the on-target effects of pharmacological inhibitors such as ML204 and its more potent alternatives. The concordance between the phenotypes of TRPC4/TRPC5 knockout mice and the physiological effects of these inhibitors strengthens the case for these channels as viable therapeutic targets. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of the TRPC4/TRPC5 pathway in health and disease.
Logical Framework for Target Validation
The validation of a drug's target pathway relies on a logical framework that integrates pharmacological and genetic evidence.
References
- 1. 030802 - TRPC4[-] Strain Details [jax.org]
- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 8. embopress.org [embopress.org]
- 9. 037349 - Trpc5 KO Strain Details [jax.org]
- 10. trpc5 ko mice: Topics by Science.gov [science.gov]
- 11. Loss of transient receptor potential channel 5 causes obesity and postpartum depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 030805 - Trpc4-KO Trpc5-KO Strain Details [jax.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pico145 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 18. Pico145 (HC-608) | TRPC1 inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain [mdpi.com]
- 21. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice | PLOS One [journals.plos.org]
- 22. TRPC Channel Inhibitors | TRPC Channels | Tocris Bioscience [tocris.com]
A Proposed Framework for Cross-Validating the Effects of the GIRK Channel Activator ML207 in Diverse Drosophila melanogaster Strains
For Immediate Release
This guide outlines a proposed experimental framework for researchers, scientists, and drug development professionals to investigate and cross-validate the effects of ML207, a potent G-protein-activated inwardly rectifying potassium (GIRK) channel activator, across different genetic backgrounds of the model organism Drosophila melanogaster. While this compound has been characterized in mammalian systems for its antiepileptic and anxiolytic properties, its effects in fruit flies have not been extensively documented.[1] This document provides a roadmap for such a study, including hypothetical data presentation, detailed experimental protocols, and visualizations of the relevant signaling pathway and a proposed experimental workflow.
Introduction to this compound and GIRK Channels
This compound is a small molecule that selectively activates GIRK channels, which are a type of inwardly rectifying potassium (Kir) channel.[1] These channels are crucial regulators of neuronal excitability. In mammals, GIRK channels are activated by G-protein-coupled receptors (GPCRs), leading to an efflux of potassium ions that hyperpolarizes the neuron, making it less likely to fire an action potential. Drosophila melanogaster possesses homologous inwardly rectifying potassium channels, with dKirI and dKirII showing relatedness to the human Kir subfamilies that include GIRK channels.[2] Given the conservation of these channels, it is plausible that this compound will modulate neuronal activity in flies, potentially affecting behaviors related to neuronal excitability such as locomotion and seizure susceptibility.
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound's action on a neuron in Drosophila, based on its known mechanism in mammals.
References
Unveiling the Enigma of ML207: Is its Fat-Reducing Effect a Universal Language Among Insects?
A Comparative Guide for Researchers
Published: October 29, 2025
Introduction
The small molecule ML207 has emerged as a potent inhibitor of lipid storage in the model organism Drosophila melanogaster, sparking interest in its potential applications for pest control and for studying the fundamental mechanisms of fat metabolism. However, a critical question for its broader utility and for understanding the evolution of metabolic pathways remains unanswered: is the effect of this compound conserved across other insect species? This guide provides a comprehensive overview of the current knowledge on this compound, highlights the significant gaps in our understanding, and proposes a detailed experimental framework to investigate the conservation of its effects in other insect models.
This compound in Drosophila melanogaster: A Snapshot
Currently, the publicly available scientific literature identifies this compound as a small molecule that effectively reduces lipid storage in the fruit fly, Drosophila melanogaster. While this initial finding is promising, crucial details regarding its mechanism of action remain elusive. The precise molecular target of this compound and the specific signaling pathway it modulates to exert its fat-reducing effects have not yet been elucidated. This knowledge gap is a significant barrier to predicting its efficacy in other insect species.
The Question of Conservation: A Path Forward
To determine if the fat-reducing effects of this compound are conserved in other insect models, a systematic, multi-step experimental approach is required. The following sections outline a proposed workflow for researchers aiming to address this critical question.
Phase 1: Target Identification and Pathway Elucidation in Drosophila melanogaster
The foundational step is to pinpoint the molecular machinery with which this compound interacts in Drosophila. Without this information, any investigation into conservation is purely speculative.
Experimental Protocol: Target Identification using Chemical Proteomics
-
Affinity Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound to incorporate a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin).
-
In Vitro and In Vivo Crosslinking:
-
In Vitro: Incubate the affinity probe with protein lysates from Drosophila S2 cells or fat body tissue.
-
In Vivo: Feed Drosophila larvae or adults with the affinity probe.
-
-
UV-Irradiation: Expose the samples to UV light to induce covalent crosslinking between the probe and its interacting proteins.
-
Protein Enrichment: Lyse the cells/tissues and enrich for biotin-tagged protein complexes using streptavidin-coated beads.
-
Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Candidate Validation: Validate potential targets using techniques such as RNA interference (RNAi) to knock down the expression of candidate genes in Drosophila and observe if the lipid storage phenotype is rescued in the presence of this compound.
Logical Workflow for Target Identification
Caption: Workflow for identifying the molecular target of this compound.
Phase 2: Investigating Conservation of the Target and Pathway
Once the molecular target and its associated signaling pathway are identified in Drosophila, the next phase is to investigate their conservation in other insect species of interest.
Experimental Protocol: Ortholog Identification and Expression Analysis
-
Bioinformatic Analysis: Use the protein sequence of the identified Drosophila target to perform BLAST searches against the genomes of other insect species (e.g., Aedes aegypti, Tribolium castaneum, Bombyx mori).
-
Phylogenetic Analysis: Construct a phylogenetic tree to confirm the orthologous relationship of the identified genes.
-
Expression Profiling: Analyze the expression pattern of the identified orthologs in the fat body or equivalent tissues of the target insects using quantitative reverse transcription PCR (qRT-PCR) or in situ hybridization.
Signaling Pathway Conservation
Caption: Investigating the conservation of the this compound target and pathway.
Phase 3: Functional Validation in Other Insect Models
The final and most critical phase is to experimentally test the effect of this compound in other insect species.
Experimental Protocol: In Vivo Efficacy Studies
-
Compound Delivery: Administer this compound to the target insect species through feeding, injection, or topical application. A dose-response curve should be established.
-
Phenotypic Analysis: Quantify the effect on lipid storage using methods such as:
-
Nile Red Staining: A fluorescent dye that specifically stains neutral lipids in the fat body.
-
Triglyceride Quantification: Biochemical assays to measure the total triglyceride content of the whole insect or dissected fat body.
-
-
Toxicity Assays: Determine the LD50 (lethal dose, 50%) to assess the toxicity of this compound in the target species.
Comparative Data Summary (Hypothetical)
As no experimental data on this compound in other insects is currently available, the following table presents a hypothetical framework for summarizing future experimental findings.
| Insect Model | Molecular Target Ortholog | Pathway Conservation | Effect of this compound on Lipid Storage | LD50 (µg/g) |
| Drosophila melanogaster | Identified Target | Characterized Pathway | Significant Reduction | To be determined |
| Aedes aegypti | To be determined | To be determined | To be determined | To be determined |
| Tribolium castaneum | To be determined | To be determined | To be determined | To be determined |
| Bombyx mori | To be determined | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The lipid storage inhibitor this compound holds potential as a valuable research tool and a lead compound for the development of novel insect control agents. However, its utility beyond Drosophila melanogaster is contingent on the conservation of its molecular target and mechanism of action. The experimental roadmap outlined in this guide provides a clear path for researchers to systematically investigate the cross-species efficacy of this compound. By first identifying its target in Drosophila and then exploring the conservation of this target and its associated pathway in other insects, the scientific community can unlock the full potential of this intriguing small molecule. The resulting data will not only determine the broader applicability of this compound but also provide valuable insights into the evolutionary conservation of lipid metabolism regulation across the vast diversity of the insect world.
Confirming the Inhibitory Action of TRPC4/C5 Channel Blockers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the inhibitory action of ML204, a known TRPC4/C5 channel inhibitor, and its alternatives. This guide includes supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding.
A note on nomenclature: This guide focuses on the well-characterized TRPC4/C5 inhibitor ML204. The term "ML207" yields limited specific information in the context of TRPC4/C5 inhibition and may refer to a different compound or be an alternative designation for ML204. The data and protocols presented here are based on published findings for ML204.
Comparative Analysis of TRPC4/C5 Inhibitors
The inhibitory potency of ML204 and its alternatives against TRPC4 and TRPC5 channels is typically quantified using two primary biochemical assays: a fluorescent-based calcium influx assay and a whole-cell patch-clamp electrophysiology assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Assay Type | Target Channel(s) | Reported IC50 |
| ML204 | Calcium Influx | TRPC4 | 0.96 µM[1][2] |
| Electrophysiology | TRPC4 | 2.6 µM - 3.55 µM[1][3] | |
| HC-070 | Calcium Influx | TRPC4 | 46.0 nM |
| Calcium Influx | TRPC5 | ~1-2 nM | |
| Pico145 (HC-608) | Calcium Influx | TRPC4 | 349 pM |
| Calcium Influx | TRPC5 | 1.3 nM | |
| Calcium Influx | TRPC1/4 | 33 pM | |
| Calcium Influx | TRPC1/5 | 199 pM | |
| AC1903 | Not specified in results | TRPC5 | Micromolar range |
Experimental Protocols
Detailed methodologies for the key assays are crucial for reproducibility and accurate comparison of inhibitory compounds.
Fluorescent-Based Calcium Influx Assay
This high-throughput assay measures the inhibition of calcium influx into cells expressing the target ion channel.
Objective: To determine the IC50 value of a test compound by measuring its ability to block agonist-induced calcium influx.
Materials:
-
HEK293 cells stably co-expressing the target TRPC channel (e.g., TRPC4) and a G-protein coupled receptor (GPCR) (e.g., µ-opioid receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPCR agonist (e.g., DAMGO for µ-opioid receptor).
-
Test compound (e.g., ML204) at various concentrations.
-
Fluorescent microplate reader (e.g., FDSS).
Procedure:
-
Cell Preparation: Seed the HEK293 cells in a 384-well microplate and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye and incubate to allow for de-esterification.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well.
-
Agonist Addition and Signal Detection: Add the GPCR agonist to stimulate TRPC4 channel opening and immediately measure the change in fluorescence, indicating calcium influx.
-
Data Analysis: The increase in fluorescence is proportional to the calcium influx. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology Assay
This "gold standard" technique provides a direct measure of ion channel activity and its inhibition.
Objective: To determine the IC50 value of a test compound by directly measuring its effect on ion currents through the target channel.
Materials:
-
HEK293 cells expressing the target TRPC channel.
-
Automated (e.g., QPatch) or manual patch-clamp setup.
-
Extracellular solution (containing physiological ion concentrations).
-
Intracellular solution (pipette solution, containing specific ion and buffer concentrations).
-
Channel activator (e.g., GTPγS in the intracellular solution, or an agonist like Englerin A or DAMGO in the extracellular solution).
-
Test compound (e.g., ML204) at various concentrations.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiology.
-
Patch-Clamp Recording:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., 0 mV).
-
-
Channel Activation: Apply voltage ramps or steps to elicit channel currents. Activate the channels using an appropriate agonist or intracellular messenger.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Current Measurement: Record the changes in the ion current in the presence of the compound.
-
Data Analysis: Measure the reduction in current amplitude at each compound concentration. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Visualizing the Mechanism of Action
Understanding the signaling pathway leading to TRPC4/C5 channel activation is essential for interpreting the effects of inhibitors.
Caption: GPCR-mediated activation of TRPC4/C5 channels and the inhibitory action of ML204.
This guide provides a foundational understanding of the biochemical assays and comparative data essential for evaluating TRPC4/C5 inhibitors. For further in-depth analysis, consulting the primary research articles is recommended.
References
ML207: A Comparative Guide to a Novel Lipogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease and oncology research is continually seeking novel therapeutic targets. One such promising avenue is the inhibition of de novo lipogenesis (DNL), a fundamental cellular process for synthesizing fatty acids. Stearoyl-CoA desaturase 1 (SCD1) has emerged as a critical enzyme in this pathway, making it a compelling target for inhibitor development. This guide provides a comparative analysis of ML207, a selective SCD1 inhibitor, against other notable lipogenesis inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of SCD1 Inhibitors
While a specific IC50 value for this compound is not publicly available in the reviewed literature, its activity as a potent and selective SCD1 inhibitor has been established. The following table summarizes the available quantitative data for this compound and its alternatives that also target SCD1.
| Inhibitor | Target | IC50 Value(s) | Cell-Based Potency | Species Specificity |
| This compound | SCD1 | Not Publicly Available | Potent inhibitor of cellular lipogenesis | Data not available |
| A939572 | SCD1 | 6 nM (ACHN cells), 50 nM (A498 cells), 65 nM (Caki1, Caki2 cells)[1] | Dose-dependent decrease in proliferation of various cancer cell lines[1] | Active against human SCD1 |
| CAY10566 | SCD1 | 4.5 nM (mouse), 26 nM (human) | Inhibits proliferation and induces apoptosis in cancer cells | Potent against both mouse and human SCD1 |
| MK-8245 | SCD1 | 1 nM (human), 3 nM (rat, mouse) | Liver-targeting inhibitor with anti-diabetic and anti-dyslipidemic efficacy | High potency across human, rat, and mouse SCD1 |
| BZ36 | SCD1 | 100 nM | Inhibits proliferation of prostate cancer cells | Data not available |
Mechanism of Action: Targeting the Lipogenesis Pathway
De novo lipogenesis is a multi-step process converting carbohydrates into fatty acids. SCD1 plays a pivotal, rate-limiting role in this pathway by catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs). These MUFAs are essential components of cell membranes, signaling molecules, and triglycerides. By inhibiting SCD1, compounds like this compound block the formation of these crucial MUFAs, leading to an accumulation of SFAs, which can induce cellular stress and apoptosis, particularly in cancer cells that exhibit elevated DNL.
The following diagram illustrates the central role of SCD1 in the lipogenesis pathway and the point of intervention for inhibitors like this compound.
Experimental Protocols
Objective comparison of lipogenesis inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the efficacy of compounds like this compound.
SCD1 Enzyme Activity Assay
This assay directly measures the catalytic activity of SCD1 in converting a saturated fatty acid substrate to a monounsaturated one.
Materials:
-
Microsomal fractions containing SCD1 (from liver or recombinant expression systems)
-
Radiolabeled substrate (e.g., [1-14C]stearoyl-CoA)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the microsomal fraction.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a defined period (e.g., 20 minutes at 37°C).
-
Terminate the reaction by adding the termination solution.
-
Saponify the lipids by heating (e.g., at 80°C for 1 hour).
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculate the percent inhibition of SCD1 activity for each concentration of the test compound and determine the IC50 value.
Cellular Lipogenesis Assay
This assay measures the overall rate of de novo lipogenesis in cultured cells by monitoring the incorporation of a radiolabeled precursor into cellular lipids.
Materials:
-
Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
Radiolabeled precursor (e.g., [14C]acetate or [3H]acetate)
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Scintillation fluid and counter
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Add the radiolabeled precursor to the culture medium and incubate for a specific duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated precursor.
-
Lyse the cells and extract the total lipids using the lipid extraction solvent.
-
Evaporate the solvent and measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each well.
-
Calculate the percent inhibition of lipogenesis and determine the IC50 or EC50 value.
Oil Red O Staining for Lipid Accumulation
This qualitative or semi-quantitative method visualizes the accumulation of neutral lipids in cells.
Materials:
-
Adherent cells
-
Cell culture medium
-
Test compounds
-
Fatty acid supplement (e.g., oleic acid) to induce lipid accumulation
-
Formalin solution (10%)
-
Oil Red O staining solution
-
Mayer's hematoxylin for counterstaining
-
Microscope
Procedure:
-
Seed cells on coverslips in multi-well plates.
-
Treat the cells with test compounds in the presence of a fatty acid supplement for a specified period (e.g., 48 hours).
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with the Oil Red O solution.
-
Wash to remove excess stain.
-
Counterstain the nuclei with Mayer's hematoxylin.
-
Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.
-
For semi-quantification, the stain can be extracted from the cells and the absorbance measured.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel lipogenesis inhibitor like this compound.
References
Replicating Findings of ML207's Successor, ML297: A Comparative Guide to GIRK Channel Activators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML297, a potent and selective G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, with other alternatives. This document summarizes key experimental data, details methodologies for replication, and visualizes the underlying signaling pathways and workflows.
Initially identified as ML207, subsequent optimization led to the development of ML297, a more potent and selective tool for studying the physiological and pathological roles of GIRK channels.[1] This guide will focus on the findings related to ML297 and provide the necessary information for their replication and comparison.
Performance Comparison of GIRK Channel Modulators
The following table summarizes the quantitative data on the potency and selectivity of ML297 and other common GIRK channel modulators. The data is compiled from multiple studies to provide a comprehensive overview for comparative analysis.
| Compound | Action | Target GIRK Subtype(s) | EC50 / IC50 | Assay Type | Reference(s) |
| ML297 | Activator | GIRK1/2 | 160 nM (EC50) | Thallium Flux | [1][2] |
| GIRK1/4 | 887 nM (EC50) | Thallium Flux | [2] | ||
| GIRK1/3 | 914 nM (EC50) | Thallium Flux | [2] | ||
| GIRK1/2 | 233 ± 38 nM (EC50) | Electrophysiology | [3] | ||
| GIRK2, GIRK2/3 | Inactive | Thallium Flux | [1][2] | ||
| Ethanol | Activator | Non-selective | High mM concentrations | Electrophysiology | [3] |
| Naringin | Activator | Non-selective | Low potency | Not specified | [4] |
| Tertiapin-Q | Inhibitor | GIRK1/4 (in HL-1 cells) | 1.4 nM (IC50) | Fluorescence | [5] |
| GIRK1/2 (in AtT20 cells) | 102 nM (IC50) | Fluorescence | [5] | ||
| GIRK1/2 (recombinant) | ~270 nM (Kd) | Not specified | |||
| Barium Chloride (BaCl2) | Inhibitor | Non-selective Kir channels | mM concentrations | Electrophysiology | [5][6] |
| Ifenprodil | Inhibitor | GIRK1/2, GIRK2, GIRK1/4 | Sub-µM to µM range | Electrophysiology |
Experimental Protocols
Detailed methodologies for two key experimental assays used to characterize ML297 and other GIRK channel modulators are provided below. These protocols are based on published studies and are intended to guide the replication of the reported findings.
Thallium Flux Assay for GIRK Channel Activation
This high-throughput screening assay measures the influx of thallium ions through activated GIRK channels as an indicator of channel function.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Maintain HEK-293 cells stably expressing the desired GIRK channel subunits in appropriate culture medium.
-
Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a suitable density and incubate for 24 hours.
-
Dye Loading: Wash the cells and load them with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 1 hour at room temperature in the dark.
-
Compound Application: Add serial dilutions of ML297 or other test compounds to the wells.
-
Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add a stimulus buffer containing thallium and potassium to activate the channels. Continue to measure the fluorescence intensity at regular intervals to monitor thallium influx.
-
Data Analysis: Normalize the fluorescence signal to the baseline and fit the dose-response data to a four-parameter logistical equation to determine the EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through GIRK channels in individual cells, providing detailed information on channel activity and modulation.
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Use transfected HEK-293 cells or cultured neurons expressing the GIRK channels of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a high concentration of potassium and other components to mimic the intracellular environment.
-
Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -80 mV.
-
Compound Application: Perfuse the recording chamber with an external solution containing different concentrations of ML297 or other modulators.
-
Data Acquisition and Analysis: Record the resulting inward potassium currents. Analyze the current amplitude, activation and deactivation kinetics, and construct dose-response curves to determine EC50 or IC50 values.
Signaling Pathway and Mechanism of Action
GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs). The binding of an agonist to a GPCR promotes the dissociation of the Gα and Gβγ subunits. The freed Gβγ subunits then directly bind to the GIRK channel, leading to its opening and the efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. ML297 acts as a direct activator of GIRK1-containing channels, a mechanism that is independent of G-protein activation but still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3][7]
Replication of Published Findings
The seminal work on ML297 demonstrated its potency and selectivity as a GIRK channel activator through a combination of thallium flux assays and electrophysiological recordings.[1] Subsequent studies have independently validated these findings by using ML297 as a pharmacological tool to investigate the roles of GIRK channels in various physiological processes, including anxiety and epilepsy.[3][4] The consistent observation of ML297's effects in different experimental models and by various research groups provides strong support for the replicability of the initial findings. The detailed protocols provided in this guide are designed to facilitate the direct replication of these key experiments. The mechanism of ML297's action has been further elucidated, with studies identifying specific amino acid residues in the GIRK1 subunit that are crucial for its activator effect, providing a molecular basis for its selectivity.[3][7]
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. Molecular and cellular diversity of neuronal G-protein-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled inwardly rectifying potassium channels in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ML207 in Inhibiting Lipid Storage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML207, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), with other alternative inhibitors. The objective is to assess the specificity of this compound in the context of inhibiting lipid storage, supported by experimental data and detailed protocols.
Introduction to this compound and its Target: Monoacylglycerol Lipase (MAGL)
This compound has been identified as a significant inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1][2][3] Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate various physiological processes. Beyond its role in neuromodulation, MAGL is also implicated in lipid metabolism, and its inhibition can impact cellular lipid storage. This guide will delve into the specifics of this compound's inhibitory action and compare it with other known MAGL inhibitors.
Comparative Analysis of MAGL Inhibitors
The efficacy and specificity of small molecule inhibitors are critical for their utility as research tools and potential therapeutic agents. Below is a comparison of this compound with other commonly used MAGL inhibitors.
Table 1: Quantitative Comparison of MAGL Inhibitor Potency
| Compound | Target | IC50 (nM) | Assay Conditions | Organism | Reference |
| This compound | MAGL | Data not available in a directly comparable format | - | - | - |
| JZL184 | MAGL | 4.7 - 68 | Hydrolysis of 4-nitrophenylacetate (NPA) | Human | [1] |
| MJN110 | MAGL | Data not available in a directly comparable format | - | - | - |
| KML29 | MAGL | Data not available in a directly comparable format | - | - | - |
Note: Direct comparison of IC50 values requires data from studies using identical assay conditions. The table will be updated as more directly comparable data becomes available.
Assessing Specificity: Off-Target Effects
The specificity of an inhibitor is determined by its activity against its intended target versus other related proteins. For MAGL inhibitors, it is crucial to assess their activity against other serine hydrolases.
Table 2: Selectivity Profile of MAGL Inhibitors
| Compound | Off-Target | Activity | Reference |
| This compound | Data not available | - | - |
| JZL184 | FAAH, ABHD6 | Minimal inhibition at concentrations effective for MAGL inhibition. | [1] |
Experimental Protocols for Assessing Lipid Storage Inhibition
To evaluate the effect of this compound and other MAGL inhibitors on lipid storage, several well-established cellular assays can be employed.
Oil Red O Staining for Lipid Droplet Visualization
Oil Red O is a lipid-soluble dye used for the histological visualization of neutral triglycerides and lipids in cells.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and treat with this compound or other inhibitors at various concentrations for a specified duration.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Prepare a stock solution of Oil Red O (0.5g in 100ml of isopropanol).
-
Prepare a working solution by mixing 6 ml of stock solution with 4 ml of distilled water, let it stand for 10 minutes, and filter.
-
Wash fixed cells with distilled water and then with 60% isopropanol.
-
Incubate cells with the Oil Red O working solution for 15 minutes.
-
-
Washing and Visualization:
-
Wash cells with 60% isopropanol and then with distilled water.
-
Counterstain nuclei with hematoxylin if desired.
-
Visualize and quantify lipid droplets using light microscopy.
-
BODIPY 493/503 Staining for Lipid Droplet Quantification
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets, allowing for quantification by fluorometry or high-content imaging.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with inhibitors as described for Oil Red O staining.
-
Staining:
-
Wash cells with PBS.
-
Incubate cells with a working solution of BODIPY 493/503 (typically 1-2 µg/ml in PBS) for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash cells twice with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Quantification: Analyze images to quantify the number, size, and intensity of lipid droplets per cell.
Cellular Triglyceride Quantification Assay
This biochemical assay measures the total amount of triglycerides within a cell lysate.
Protocol:
-
Cell Lysis: After treatment with inhibitors, wash cells with PBS and lyse them using a suitable lysis buffer.
-
Assay:
-
Use a commercial triglyceride quantification kit.
-
The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then used in a series of reactions that produce a colorimetric or fluorometric signal.
-
-
Quantification: Measure the signal using a spectrophotometer or fluorometer and calculate the triglyceride concentration based on a standard curve. Normalize the results to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between this compound, its target, and the downstream effects on lipid metabolism is crucial for understanding its mechanism of action.
Caption: Signaling pathway of MAGL inhibition by this compound and its effect on 2-AG metabolism and lipid storage.
Caption: Experimental workflow for assessing the impact of this compound and its alternatives on cellular lipid storage.
Conclusion
This compound presents as a valuable tool for studying the role of MAGL in lipid metabolism. To rigorously assess its specificity in inhibiting lipid storage, it is essential to perform direct comparative studies with other MAGL inhibitors under standardized experimental conditions. The protocols and workflows outlined in this guide provide a framework for researchers to conduct such evaluations. Future studies should focus on generating comprehensive selectivity profiles and quantitative data on lipid storage to fully elucidate the specific effects of this compound.
References
- 1. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiangiogenic Action of JZL184 on Endothelial Cells via Inhibition of VEGF Expression in Hypoxic Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ML207
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of ML207, a lipid storage inhibitor with the chemical formula C₂₆H₂₈N₂O₃S. As a thieno[3,2-b]pyrrole derivative, this compound should be handled with care, assuming it may present hazards similar to other compounds in its class, including potential for skin, eye, and respiratory irritation, and harm if swallowed. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended equipment for various laboratory procedures.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Fume hood or ventilated enclosure |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat (disposable, if possible)- Chemical splash goggles- Respiratory protection (if significant aerosolization) |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All procedures involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., 70% ethanol) should be used.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Categorization: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Institutional Guidelines: Dispose of all this compound waste in strict accordance with your institution's and local environmental regulations for chemical waste.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound from initial receipt to final disposal. Adherence to this procedural flow is critical for minimizing risk.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
